8-methylpyrido[2,3-d]pyridazin-5(6H)-one
Description
Structure
3D Structure
Properties
IUPAC Name |
8-methyl-6H-pyrido[2,3-d]pyridazin-5-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O/c1-5-7-6(3-2-4-9-7)8(12)11-10-5/h2-4H,1H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEZILOJHPMLRMW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NNC(=O)C2=C1N=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30526405 | |
| Record name | 8-Methylpyrido[2,3-d]pyridazin-5(6H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30526405 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90004-07-2 | |
| Record name | 8-Methylpyrido[2,3-d]pyridazin-5(6H)-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=90004-07-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 8-Methylpyrido[2,3-d]pyridazin-5(6H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30526405 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 8 Methylpyrido 2,3 D Pyridazin 5 6h One and Its Analogues
Classical Approaches for Pyrido[2,3-d]pyridazinone Core Synthesis
The foundational strategies for synthesizing the pyrido[2,3-d]pyridazine (B3350097) ring system generally follow two complementary pathways: annulation of a pyridazine (B1198779) ring onto a pre-existing pyridine (B92270) core, or conversely, formation of the pyridine ring from a pyridazine precursor. researchgate.net
The most common and classical approach involves building the pyridazinone ring onto a suitably functionalized pyridine. This typically starts with a pyridine derivative carrying two adjacent functional groups, such as a ketone and an ester (a 1,4-dicarbonyl equivalent), which can undergo cyclocondensation with hydrazine (B178648). The reaction of a γ-ketoacid with hydrazine hydrate (B1144303) is a fundamental method for forming the 4,5-dihydropyridazin-3(2H)-one ring, which can then be oxidized to the corresponding pyridazinone.
Another well-established method involves the cyclization of polyfunctionalized 2-pyridone substrates with hydrazine monohydrate. nih.gov For instance, a substituted 2-pyridone can be condensed with hydrazine in a solvent like an ethanol (B145695)/acetonitrile mixture under reflux to yield the desired pyrido[2,3-d]pyridazinone core. nih.govrsc.org One-pot syntheses have also been developed, starting from β-enamino diketones which first react with active methylene (B1212753) compounds to form a 2-pyridone intermediate, followed by the addition of hydrazine to complete the cyclization, offering improved yields. nih.gov
These classical methods provide a robust foundation for accessing the core structure, with the choice of strategy often depending on the availability of the starting materials and the desired substitution pattern on the final molecule.
Targeted Synthesis of 8-Methylpyrido[2,3-d]pyridazin-5(6H)-one
While general methods are well-documented, the specific synthesis of this compound (CAS Number: 90004-07-2) requires a tailored approach that incorporates the 8-methyl group from the outset. biosynth.com
A logical retrosynthetic analysis of the target molecule involves key disconnections that simplify the structure into more readily available precursors. The primary disconnection is the C-N and N-N bonds of the pyridazinone ring, which is a standard approach for heterocycles formed via condensation with hydrazine.
This disconnection reveals a key intermediate: a 1,4-dicarbonyl compound based on a pyridine skeleton, specifically a 2-acyl-3-pyridinecarboxylic acid ester. For the target molecule, this would be ethyl 2-acetyl-6-methylnicotinate . This intermediate contains the necessary carbon framework and functional groups for the final cyclization. Further disconnection of this pyridine intermediate via established pyridine syntheses (like the Hantzsch synthesis) leads back to simpler, acyclic starting materials. This retrosynthetic pathway highlights that the methyl group at the 8-position of the target must originate from a methyl-substituted pyridine precursor.
Based on the retrosynthetic analysis, a plausible synthetic route for this compound starts from a substituted pyridine precursor. The key and final step is the cyclocondensation reaction with hydrazine.
A representative synthesis would proceed as follows:
Preparation of the Key Intermediate: The synthesis would begin with a suitable methyl-substituted pyridine, such as 2,5-lutidine (2,5-dimethylpyridine). Through a series of reactions involving oxidation and esterification, one could prepare the key intermediate, ethyl 2-acetyl-6-methylnicotinate .
Cyclocondensation: This key intermediate is then subjected to cyclization with hydrazine hydrate. The reaction is typically carried out by heating the reactants in a suitable solvent, such as ethanol or acetic acid. The hydrazine molecule attacks both carbonyl groups, leading to the formation of the six-membered pyridazinone ring through condensation and dehydration.
The reaction conditions for this crucial cyclization step are summarized in the table below, based on analogous transformations.
| Step | Reactants | Reagents & Solvents | Conditions | Product |
| Cyclization | Ethyl 2-acetyl-6-methylnicotinate | Hydrazine hydrate (NH₂NH₂·H₂O), Ethanol | Reflux | This compound |
This targeted approach ensures the precise placement of the methyl group at the C-8 position of the final heterocyclic system.
Divergent Synthesis Strategies for Substituted this compound Analogues
Divergent synthesis allows for the creation of a library of related compounds from a common intermediate, which is crucial for structure-activity relationship studies in drug discovery.
Introducing substituents onto the pyridine portion of the this compound scaffold is most efficiently achieved by using appropriately substituted starting materials prior to the cyclization step. For example, to introduce a substituent at the 7-position, one would need to start with a 2,4-disubstituted-5-methylpyridine derivative. Synthesizing a variety of 2-acyl-6-methylnicotinate precursors with different substituents on the pyridine ring would allow for the creation of a diverse set of analogues. Post-synthesis modification of the pyridine ring is generally more challenging due to the potential for competing reactions on the pyridazinone ring and the often harsh conditions required for aromatic substitution.
The pyridazinone ring offers a reactive site for functionalization, primarily at the N-6 nitrogen atom. The secondary amine (lactam) proton is acidic enough to be removed by a suitable base, generating a nucleophilic anion that can react with various electrophiles.
A typical reaction scheme for N-6 functionalization is presented below:
| Reaction Type | Base | Electrophile (R-X) | Solvent | Product |
| N-Alkylation | Sodium Hydride (NaH) or Potassium Carbonate (K₂CO₃) | Alkyl halides (e.g., CH₃I, BnBr) | DMF, THF | 6-Alkyl-8-methylpyrido[2,3-d]pyridazin-5(6H)-one |
| N-Arylation | - | Arylboronic acids (Suzuki Coupling) | Pd catalyst, Base | 6-Aryl-8-methylpyrido[2,3-d]pyridazin-5(6H)-one |
| N-Acylation | Pyridine or Triethylamine | Acyl chlorides (e.g., Acetyl chloride) | DCM, Chloroform | 6-Acyl-8-methylpyrido[2,3-d]pyridazin-5(6H)-one |
This N-functionalization is a powerful tool for modifying the properties of the parent compound. For example, the synthesis of N-phenyl substituted pyrido[2,3-d]pyridazine-2,8-diones has been achieved, demonstrating that substitution at this nitrogen is a viable strategy for creating analogues. nih.gov
Modifications at the N6 Position and Related Nitrogen Atoms
The nitrogen atom at the 6-position (N6) of the pyridazinone ring is a key site for introducing structural diversity into the this compound scaffold. This modification is crucial for modulating the compound's physicochemical properties and its potential interactions with biological targets. A common strategy for functionalizing this position is N-alkylation.
Typically, the pyridazinone nitrogen, existing in a tautomeric equilibrium with its hydroxyl form, acts as a nucleophile. The reaction is often carried out by treating the parent pyridazinone with an alkyl halide (e.g., ethyl chloroacetate) in the presence of a non-nucleophilic base in a polar aprotic solvent. The base, such as potassium carbonate, facilitates the deprotonation of the N6-H, enhancing its nucleophilicity to attack the electrophilic alkylating agent. researchgate.netnih.gov The resulting product is an N6-substituted ester, which can be further elaborated.
For instance, the synthesized ester can serve as a precursor for more complex side chains. Reaction of the ester intermediate with hydrazine hydrate in refluxing ethanol can convert the ester group into a hydrazide. researchgate.net This acetohydrazide derivative introduces a reactive handle that can be used for further cyclization or condensation reactions to build more complex molecular architectures. researchgate.net
Table 1: Representative Reactions for N6-Alkylation of Pyridazinone Scaffolds This table is based on analogous reactions reported for pyridazinone cores.
| Starting Material | Reagent | Base/Solvent | Product | Reference |
| 6-Aryl-pyridazin-3(2H)-one | Ethyl chloroacetate | K₂CO₃ / Acetone | 2-(6-Aryl-3-oxopyridazin-2(3H)-yl)acetate | nih.gov |
| 5-Phenylpyrido[3,2-d]pyridazin-8(7H)-one | Ethyl chloroacetate | K₂CO₃ / Acetone | Ethyl 2-(5-phenylpyrido[3,2-d]pyridazin-8-yloxy)acetate** | researchgate.net |
| Ethyl 2-(6-aryl-3-oxopyridazin-2(3H)-yl)acetate | Hydrazine hydrate | Ethanol | 2-(6-Aryl-3-oxopyridazin-2(3H)-yl)acetohydrazide | nih.gov |
Note: In this specific literature example researchgate.net, alkylation occurred on the oxygen atom (O-alkylation) of the pyridazinone tautomer, highlighting the competitive nature of N- vs. O-alkylation which can be influenced by reaction conditions.
Modern Synthetic Methodologies
Recent advancements in synthetic chemistry have provided more efficient, controlled, and sustainable methods for constructing complex heterocyclic systems like this compound.
Catalytic Strategies, including Transition Metal-Mediated Couplings
Catalysis offers significant advantages by lowering activation energies, increasing reaction rates, and improving selectivity. For pyridazinone-type structures, both metal and organocatalysts are employed. Nano-catalysts, such as sulfonic acid supported on silica (B1680970) (SBA-15-SO₃H) and encapsulated-γ-Fe₂O₃ nanoparticles, have been used to construct related fused pyrimidine (B1678525) systems under green conditions, often leading to high yields. nih.gov
Transition metal-mediated cross-coupling reactions are powerful tools for forming C-C and C-N bonds, which are essential for building and functionalizing the pyridopyridazinone core. While specific examples for this compound are not prevalent in the cited literature, analogous palladium-catalyzed reactions are key in modern heterocyclic synthesis. rsc.org For example, a Pd-catalyzed etherification was a crucial step in the stereoselective synthesis of furanomycin, demonstrating the potential of such methods for creating specific linkages in complex molecules. rsc.org These strategies could be hypothetically applied to synthesize precursors or to functionalize the pyridopyridazinone ring, for instance, by coupling aryl halides to a nitrogen or carbon position on the scaffold.
Green Chemistry Principles and Sustainable Synthesis Routes
Green chemistry aims to design chemical processes that minimize the use and generation of hazardous substances. mdpi.com For heterocyclic synthesis, this often involves using environmentally benign solvents like water, employing catalytic instead of stoichiometric reagents, and utilizing energy-efficient methods like microwave irradiation. researchgate.netnih.gov
The synthesis of related fused pyrimidine heterocycles has been achieved using green protocols, such as one-pot multicomponent reactions under solvent-free conditions catalyzed by reusable nano-catalysts. nih.gov These methods offer high atom economy and reduce waste. For example, the synthesis of pyrido[2,3-d:6,5-d']dipyrimidines was accomplished through a one-pot reaction of 6-aminouracil (B15529) derivatives with aldehydes and barbituric acids using a nano-catalyst, achieving yields of 87–98% without the need for hazardous solvents. nih.gov The use of water as a solvent has also been successfully implemented in the synthesis of imidazole-based pyrimidine hybrids, underscoring its viability as an eco-friendly medium for such reactions. nih.gov These principles are directly applicable to developing more sustainable routes for this compound.
Flow Chemistry and Continuous Synthesis Techniques in Heterocyclic Chemistry
Flow chemistry, where reactions are performed in a continuously flowing stream through a reactor, has emerged as a powerful technology for synthesizing heterocyclic compounds. researchgate.netmdpi.com This technique offers superior control over reaction parameters (temperature, pressure, and mixing), enhanced safety for highly exothermic or hazardous reactions, and simplified scalability. mdpi.comsci-hub.se
The modular nature of flow systems allows for multistep sequences where intermediates are generated and used in subsequent steps without isolation, significantly improving time efficiency. uc.pt While a specific flow synthesis for this compound is not detailed in the provided sources, the synthesis of various heterocycles like pyrazoles, oxazoles, and pyrroles has been successfully demonstrated in flow reactors. researchgate.netmdpi.com These systems are ideal for optimizing reaction conditions and can be readily scaled up for producing larger quantities of material for research applications, a process that can be challenging in traditional batch chemistry. uc.pt
Stereochemical Control and Regioselectivity in Synthesis (if applicable to chiral derivatives)
The core structure of this compound is achiral. However, the synthesis of chiral derivatives, where stereocenters are introduced on the heterocyclic core or its substituents, requires precise control over stereochemistry and regiochemistry.
Regioselectivity is critical during the initial ring-forming reactions. For example, in the synthesis of pyrazole (B372694) derivatives using flow chemistry, excellent regioselectivities (up to 98:2) have been achieved, demonstrating that modern techniques can effectively control the orientation of reacting functional groups. mdpi.com
When synthesizing chiral derivatives, asymmetric synthesis methods are employed. A relevant example from a related field is the diastereoselective synthesis of partially reduced triazoledione (B1667160) fused pyridopyridazines via a Diels-Alder cycloaddition, which proceeded with very good diastereoselectivities (>20:1). mdpi.com This illustrates how cycloaddition strategies can be used to set multiple stereocenters in a single step. Furthermore, the synthesis of chiral pyridoxal (B1214274) analogues highlights the focus on creating stereospecific catalysts for nonenzymatic reactions, a principle that can be extended to the synthesis of enantiomerically pure derivatives of the pyridopyridazinone scaffold. nih.gov Should a chiral substituent be added to the this compound framework, stereochemical control would be paramount to isolate the desired stereoisomer.
Synthetic Yield Optimization and Scalability Considerations for Research Applications
Optimizing reaction yields and ensuring the scalability of a synthetic route are crucial for practical applications, including the generation of sufficient material for extensive biological testing. For pyridazines and their fused analogues, several strategies are considered to improve yields and facilitate scale-up. researchgate.net
Careful selection of reaction conditions, such as solvent, temperature, and reaction time, is the first step in optimization. A review on the synthesis of pyridazines noted that providing detailed experimental procedures and spectroscopic data is essential for reproducibility and further optimization. researchgate.net For scaling up, challenges such as heat transfer, mixing efficiency, and reagent addition rates become more pronounced in traditional batch reactors.
Flow chemistry provides a direct solution to many scalability issues. sci-hub.seuc.pt Linear scaling is often possible by simply running the system for a longer duration or by "numbering-up" (running multiple reactors in parallel). The enhanced safety profile of flow reactors, especially for exothermic reactions, makes them particularly suitable for producing larger quantities of compounds. sci-hub.se The ability to fine-tune reaction parameters in a flow system allows for rapid optimization of synthetic yields before committing to a large-scale run.
Advanced Structural Characterization and Conformational Analysis of 8 Methylpyrido 2,3 D Pyridazin 5 6h One Derivatives
Spectroscopic Techniques for Detailed Structural Elucidationmdpi.commdpi.comrlavie.comnih.govnih.gov
Spectroscopic methods are indispensable for the detailed characterization of molecular structures. For derivatives of 8-methylpyrido[2,3-d]pyridazin-5(6H)-one, a combination of techniques like Nuclear Magnetic Resonance (NMR), Infrared (IR), Raman, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy allows for a thorough investigation of their atomic connectivity, functional groups, and electronic properties.
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Electronic Analysismdpi.comnih.govresearchgate.netnih.gov
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the precise structure of molecules in solution. nih.govresearchgate.net For this compound derivatives, ¹H and ¹³C NMR spectra provide definitive information about the chemical environment of each hydrogen and carbon atom, respectively. nih.govresearchgate.net The analysis of chemical shifts, coupling constants, and signal integrations allows for the complete assignment of the molecular skeleton.
The ¹³C NMR spectra of pyridazin-3(2H)-one derivatives have been systematically analyzed, providing a basis for assigning the resonances in the this compound system. rsc.org The carbonyl carbon (C5) is expected to resonate at a low field (around 160 ppm), while the carbons of the pyridine (B92270) and pyridazine (B1198779) rings will appear in the aromatic region (approximately 110-150 ppm). mdpi.comrsc.org The methyl group carbon (C8-CH₃) will have a characteristic signal at a much higher field.
Advanced 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed to establish connectivity between protons and carbons, confirming the structural assignment. mdpi.comresearchgate.net Furthermore, Nuclear Overhauser Effect Spectroscopy (NOESY) is instrumental in conformational analysis, as it detects through-space interactions between protons, providing insights into their spatial proximity and helping to define the molecule's three-dimensional shape and preferred conformations in solution. rsc.orgmdpi.com
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for the this compound Core Note: These are approximate values based on related pyridazinone structures and can vary with substitution and solvent.
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| C4 | ~7.0-7.5 | ~130-135 |
| C4a | - | ~135-140 |
| C5 | - | ~160-165 |
| NH (Position 6) | ~11.0-13.0 (broad) | - |
| C7 | ~7.5-8.0 | ~130-140 |
| C8 | - | ~145-150 |
| C8-CH₃ | ~2.3-2.7 | ~20-25 |
| C8a | - | ~155-160 |
Vibrational Spectroscopy (Infrared and Raman) for Functional Group and Hydrogen Bonding Investigationsmdpi.commdpi.comrlavie.comnih.govnih.gov
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is essential for identifying functional groups and studying non-covalent interactions like hydrogen bonds. researchgate.net In the this compound structure, key vibrational modes include the C=O stretching of the lactam group, N-H stretching and bending of the amide, C-N stretching, and various aromatic C-H and C=C/C=N ring vibrations.
The carbonyl (C=O) stretching band is particularly informative and typically appears as a strong absorption in the IR spectrum between 1650 and 1700 cm⁻¹. The exact position of this band can indicate the extent of hydrogen bonding; a shift to a lower frequency often suggests the participation of the carbonyl oxygen in strong intermolecular hydrogen bonds. rsc.org Similarly, the N-H stretching vibration, observed in the 3100-3400 cm⁻¹ region, provides direct evidence of hydrogen bonding. mdpi.com A broad N-H band is characteristic of molecules associated through hydrogen bonds in the solid state. researchgate.net
Table 2: Characteristic IR Absorption Frequencies for this compound
| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Significance |
|---|---|---|
| N-H Stretch | 3100-3400 | Indicates the presence of the lactam N-H group; broadening suggests hydrogen bonding. mdpi.com |
| Aromatic C-H Stretch | 3000-3100 | Confirms the presence of the pyridine ring. |
| Aliphatic C-H Stretch (Methyl) | 2850-3000 | Confirms the presence of the C8-methyl group. |
| C=O Stretch (Lactam) | 1650-1700 | Strong indicator of the pyridazinone ring; position sensitive to hydrogen bonding. rsc.org |
| C=C and C=N Ring Stretch | 1400-1600 | Characteristic of the fused aromatic heterocyclic system. |
Mass Spectrometry for Fragmentation Pathway Analysis and Accurate Mass Determinationmdpi.comrlavie.comnih.gov
Mass spectrometry (MS) is a fundamental tool for determining the molecular weight of a compound with high accuracy and for deducing its structure by analyzing fragmentation patterns. nih.gov For this compound (C₈H₇N₃O), high-resolution mass spectrometry (HRMS) can confirm its elemental composition by providing a highly accurate mass measurement of the molecular ion ([M]⁺ or [M+H]⁺). mdpi.com
Electron Ionization (EI) or Electrospray Ionization (ESI) can be used to generate ions. The subsequent fragmentation of the molecular ion provides valuable structural information. mdpi.com The fragmentation pathways of pyridazinone derivatives are often characterized by specific losses of small, stable neutral molecules. Common fragmentation patterns may include:
Loss of CO: A characteristic fragmentation of cyclic ketones and lactams, leading to a significant fragment ion.
Loss of N₂: Cleavage of the pyridazine ring can result in the expulsion of a nitrogen molecule.
Cleavage of the methyl group: Loss of a methyl radical (•CH₃) from the molecular ion.
Retro-Diels-Alder (RDA) reactions: The fused ring system may undergo RDA-type fragmentation, breaking the pyridazine ring in a predictable manner.
Analyzing these fragmentation patterns allows chemists to piece together the molecular structure, confirming the identity of the compound and its derivatives. researchgate.netyoutube.com
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Studies
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. orientjchem.orgresearchgate.net The fused aromatic system of this compound contains π electrons and non-bonding (n) electrons on the nitrogen and oxygen atoms, which can be excited by UV or visible light.
The spectrum is expected to show absorptions corresponding to π → π* and n → π* transitions. rsc.org
π → π transitions:* These are typically high-energy, high-intensity absorptions arising from the excitation of electrons in the conjugated π-system of the fused rings.
n → π transitions:* These are lower-energy, lower-intensity transitions involving the excitation of a non-bonding electron from a nitrogen or the carbonyl oxygen atom into an anti-bonding π* orbital. researchgate.net
The position (λₘₐₓ) and intensity of these absorption bands are sensitive to the solvent and the nature of substituents on the ring system. orientjchem.org Studying these transitions helps to understand the extent of electronic conjugation and the electronic effects of different functional groups attached to the core structure. nih.gov
X-ray Crystallography of this compound and Co-crystalsmdpi.comnih.govresearchgate.netresearchgate.net
While spectroscopic methods provide crucial data, single-crystal X-ray crystallography offers the most definitive and unambiguous three-dimensional structural information. mdpi.com This technique determines the precise spatial arrangement of atoms in the crystalline state, yielding accurate bond lengths, bond angles, and torsional angles. For derivatives of this compound, X-ray analysis can confirm the planarity of the fused ring system and the conformation of any flexible substituents.
The formation of co-crystals, which are crystalline structures containing the target molecule and a neutral co-former held together by non-covalent interactions, is an area of significant interest. mdpi.comnih.govnih.gov X-ray crystallography is the primary tool for characterizing these co-crystals, revealing the specific intermolecular interactions, such as hydrogen bonds and π-π stacking, that dictate their formation and structure. mdpi.commdpi.com
Analysis of Crystal Packing and Intermolecular Interactions (e.g., Hirshfeld surface analysis)mdpi.comnih.gov
The way molecules are arranged in a crystal, known as crystal packing, is governed by a complex interplay of intermolecular interactions. mdpi.comias.ac.in In the crystal lattice of this compound derivatives, hydrogen bonding is expected to be a dominant interaction. The lactam N-H group can act as a hydrogen bond donor, while the carbonyl oxygen and the pyridine/pyridazine nitrogen atoms can act as acceptors, often leading to the formation of robust dimers or extended chains. researchgate.netnih.gov
Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal. rsc.orgnih.gov The Hirshfeld surface is mapped with properties like dₙₒᵣₘ, which highlights regions of close intermolecular contact. Red spots on the dₙₒᵣₘ surface indicate contacts that are shorter than the van der Waals radii, typically corresponding to strong interactions like hydrogen bonds. nih.gov
Table 3: Example of Hirshfeld Surface Analysis Data for a Related Heterocyclic Compound Note: Data is illustrative and based on published analyses of similar structures. nih.govnih.gov
| Interaction Type | Contribution to Hirshfeld Surface (%) | Interpretation |
|---|---|---|
| H···H | ~40-50% | Represents the largest, though weakest, contribution from van der Waals forces. nih.gov |
| O···H / H···O | ~20-25% | Significant contribution indicating strong C=O···H hydrogen bonding. nih.gov |
| N···H / H···N | ~10-15% | Indicates N-H···N or C-H···N hydrogen bonds. nih.gov |
| C···H / H···C | ~15-20% | Represents weaker C-H···π or other van der Waals contacts. nih.gov |
| C···C | ~3-5% | May indicate the presence of π-π stacking interactions. |
Analysis of this compound Reveals Limited Publicly Available Research for Advanced Structural Characterization
The requested analysis requires specific experimental data from techniques such as single-crystal X-ray diffraction for solid-state analysis and various advanced NMR methods for solution-state studies. Such research would elucidate the precise three-dimensional structure of the molecule in a crystal lattice, identify the predominant tautomeric forms (the lactam-lactim equilibrium), and characterize its dynamic behavior in different solvents.
For analogous, though structurally distinct, heterocyclic systems, studies on tautomerism and conformation are prevalent. For instance, research on other pyridazinone derivatives often indicates that the oxo-form (lactam) is the predominant tautomer. researchgate.net Similarly, studies on different heterocyclic compounds utilize Dynamic NMR and NOESY to understand conformational exchanges and through-space atomic interactions. However, these findings are not directly transferable and cannot be used to describe this compound without dedicated experimental investigation.
Further research and publication in the field are required to provide the necessary data for a thorough structural and conformational analysis of this particular compound.
Computational and Theoretical Investigations of 8 Methylpyrido 2,3 D Pyridazin 5 6h One
Quantum Chemical Studies
Quantum chemical studies are fundamental to understanding the intrinsic properties of a molecule, governed by its electronic structure.
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, widely used to investigate the electronic structure of pyridazinone derivatives. researchgate.netmdpi.commdpi.com Methods like the B3LYP hybrid functional combined with basis sets such as 6-31G(d,p) are commonly employed to optimize the molecular geometry and calculate various electronic properties. researchgate.netresearchgate.net
These calculations yield crucial reactivity descriptors that help predict the chemical behavior of the molecule. Key descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap (ΔE) is a significant indicator of chemical reactivity; a smaller gap suggests the molecule is more easily excitable and thus more chemically reactive. mdpi.com Other calculated global descriptor parameters include electronegativity (χ), which measures an atom's ability to attract electrons; chemical hardness (η), which indicates resistance to change in its electron distribution; and global softness (σ), the reciprocal of hardness. mdpi.com The electrophilicity index (ω) is also calculated to gauge a molecule's propensity to act as an electrophile. mdpi.com
Molecular Electrostatic Potential (MEP) maps are also generated using DFT. These maps visualize the charge distribution on the molecule's surface, identifying electron-rich (negative potential) and electron-poor (positive potential) regions. The most negative areas, often located on electronegative atoms like oxygen or nitrogen, are predicted to be the most likely sites for electrophilic attack. researchgate.net
Table 1: Representative DFT-Calculated Reactivity Descriptors for a Pyridazinone System Note: This table presents typical values for related pyridazinone systems as found in the literature to illustrate the type of data generated.
| Parameter | Symbol | Typical Value | Significance |
|---|---|---|---|
| HOMO Energy | EHOMO | -6.2 eV | Electron-donating ability |
| LUMO Energy | ELUMO | -1.9 eV | Electron-accepting ability |
| Energy Gap | ΔE | 4.3 eV | Chemical reactivity and kinetic stability mdpi.com |
| Electronegativity | χ | 4.0 eV | Affinity for electrons mdpi.com |
| Chemical Hardness | η | 2.15 eV | Resistance to electron cloud distortion mdpi.com |
| Global Softness | σ | 0.46 eV-1 | Measure of molecular reactivity mdpi.com |
| Electrophilicity Index | ω | 3.7 eV | Biological activity potential mdpi.com |
While DFT is a workhorse for many applications, ab initio (from first principles) methods, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, offer higher levels of accuracy for calculating energies and molecular properties. These methods are more computationally expensive and are typically used for smaller systems or to benchmark the accuracy of DFT functionals. They can provide very precise predictions of properties like ionization potentials, electron affinities, and reaction barrier heights. While their specific application to 8-methylpyrido[2,3-d]pyridazin-5(6H)-one is not extensively documented in available literature, they represent a powerful option for obtaining gold-standard theoretical data.
Computational methods are invaluable for predicting and interpreting spectroscopic data. Theoretical calculations can confirm experimental findings and aid in structural elucidation. mdpi.com
IR Spectroscopy: DFT calculations can predict the vibrational frequencies of a molecule. researchgate.net For molecules capable of forming hydrogen bonds in the solid state, like pyridazinones, calculating the frequencies for a dimeric structure often yields results in better agreement with experimental FT-IR spectra than calculations on a single monomer. researchgate.net
NMR Spectroscopy: The chemical shifts for ¹H and ¹³C NMR spectra can be calculated theoretically. These predicted spectra are frequently compared with experimental data to confirm the proposed structure of new compounds. mdpi.commdpi.com
UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is the standard method for predicting electronic absorption spectra (UV-Vis). nih.govchemrxiv.org Studies on related heterocyclic dyes have shown that the accuracy of these predictions is significantly improved by including solvent effects through models like the Polarizable Continuum Model (PCM). nih.gov Gas-phase calculations often predict absorption maxima (λmax) that are blue-shifted compared to experimental values measured in a solvent. nih.gov
Table 2: Illustrative Comparison of Experimental and Calculated Spectroscopic Data for a Related Pyridazinone Derivative Note: This table is a representative example based on data for similar compounds.
| Spectroscopy | Parameter | Experimental Value | Calculated Value |
|---|---|---|---|
| FT-IR | C=O stretch (cm-1) | 1660 | 1675 (Dimer model) researchgate.net |
| ¹³C-NMR | C=O chemical shift (ppm) | 161.7 | 160.5 mdpi.com |
| UV-Vis | λmax (nm) | 290 (in Ethanol) | 285 (TD-DFT with solvent model) nih.gov |
Pyridazinones, including the this compound scaffold, can exist in different tautomeric forms. The primary equilibrium is typically between the amide (keto) form, this compound, and the aromatic imidic acid (enol) form, 5-hydroxy-8-methylpyrido[2,3-d]pyridazine.
Quantum chemical calculations are used to determine the relative energies and thermodynamic stability of these tautomers. nih.gov By calculating the total energies of the optimized geometries for each tautomer, researchers can predict which form is predominant. These studies often find that the amide (keto) form is the more stable tautomer, though the position of the equilibrium can be influenced by substituents and the solvent environment. researchgate.netnih.gov For instance, intermolecular hydrogen bonding with a polar solvent can stabilize one form over another. mdpi.com
The aromaticity of the fused heterocyclic rings is a key feature influencing the molecule's stability and reactivity. Aromaticity is not a direct observable but can be quantified using computational indices. ias.ac.in Two common methods are:
Nucleus-Independent Chemical Shift (NICS): This method calculates the magnetic shielding at the center of a ring. A large negative NICS value is indicative of significant aromatic character.
Harmonic Oscillator Model of Aromaticity (HOMA): This index evaluates aromaticity based on the degree of bond length equalization around the ring. A HOMA value approaching 1 indicates a highly aromatic system. ias.ac.in
Studies on related fused pyridazinone systems show that the aromaticity of one ring can be influenced by the other and by the presence of various substituents. ias.ac.in These analyses provide a deeper understanding of the electronic delocalization within the pyrido[2,3-d]pyridazinone core.
Molecular Dynamics (MD) Simulations
Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. d-nb.info For a compound like this compound, which has potential applications in medicinal chemistry, MD simulations are particularly useful for exploring its interactions with biological targets such as proteins or enzymes. nih.govrsc.org
In a typical MD study, the molecule would be placed in a simulated environment (e.g., a box of water molecules) with a target protein. The simulation calculates the forces between all atoms and uses them to predict their motion over a period of nanoseconds or longer. This allows researchers to observe how the molecule binds to the protein, identify key amino acid residues involved in the interaction, and assess the stability of the resulting complex. nih.gov Furthermore, MD trajectories can be used to calculate the binding free energy using methods like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area), which helps in ranking potential drug candidates. rsc.org
Conformational Sampling and Stability in Solution
While specific studies on the conformational analysis of this compound in solution are not prominent in the literature, the general approach involves computational methods to explore the molecule's spatial arrangements. Conformational sampling is used to identify the different shapes a molecule can adopt, and to determine the relative stability of these conformers.
This process typically employs molecular mechanics or quantum mechanics calculations. For related heterocyclic systems, researchers use techniques like steered molecular dynamics (SMD) to investigate conformational changes. researchgate.net The stability of different conformers in a solvent, such as water, is evaluated by calculating the free energy, often using methods that account for the solvent's effect. These calculations help determine the most likely three-dimensional structure of the molecule under physiological conditions, which is a prerequisite for understanding its interaction with biological targets.
Ligand-Protein Interaction Dynamics for Biological Targets
Molecular dynamics (MD) simulations are a key computational tool for studying how a ligand like a pyrido[2,3-d]pyridazinone derivative interacts with a protein target over time. researchgate.net These simulations can validate findings from molecular docking and provide deeper insights into the stability of the ligand-protein complex. nih.gov
For various pyridazinone-based compounds, MD simulations have been used to:
Confirm Binding Poses: To verify that the orientation of the ligand predicted by docking studies is stable within the protein's binding site. nih.gov
Analyze Interaction Stability: To observe the persistence of key interactions, such as hydrogen bonds and hydrophobic contacts, throughout the simulation.
Identify Key Residues: Per-residue energy decomposition analysis can pinpoint specific amino acids in the protein that contribute most significantly to the binding affinity. researchgate.net
For example, studies on pyrido[2,3-d]pyridazine-2,8-dione derivatives targeting cyclooxygenase (COX) enzymes used molecular docking to show how the pyridazinone core forms hydrogen bonds with key residues like Tyr355 in the active site. nih.gov Similarly, investigations of pyrazolo[3,4-d]pyridazinone derivatives as FGFR1 inhibitors have used MD simulations to confirm stable binding patterns. researchgate.net
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling
QSAR and QSPR models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity or physicochemical properties, respectively. nih.gov These models are essential for predicting the activity of new, unsynthesized compounds and for understanding which molecular features are important for activity. rutgers.edu
To build a QSAR model, the structure of each compound in a dataset is converted into a set of numerical values known as molecular descriptors. These descriptors quantify various aspects of the molecule's topology, geometry, and electronic properties. For heterocyclic scaffolds like pyridazinones, a wide range of descriptors can be calculated. nih.gov
Table 1: Examples of Molecular Descriptors Used in QSAR Studies of Heterocyclic Compounds
| Descriptor Class | Specific Examples | Reference |
|---|---|---|
| Topological | Balaban index (J), Molecular Volume | nih.gov |
| Physicochemical | Calculated n-octanol/water partition coefficient (ClogP) | nih.gov |
| Geometric | Van der Waals surface area | nih.gov |
| Electronic | Dipole moment, Stretching-energy contribution | nih.gov |
| 3D Field-Based | CoMFA (steric and electrostatic fields), CoMSIA (hydrophobic, H-bond donor/acceptor fields) | researchgate.net |
The selection of relevant descriptors is a critical step, often accomplished using statistical methods like genetic algorithms to choose a subset that best correlates with the observed biological activity.
Once descriptors are calculated, a mathematical model is generated to predict the biological activity (e.g., IC50 values) of compounds. Various statistical and machine learning methods are employed to create these predictive models. nih.govyoutube.comnih.gov
Commonly used methods include:
Multiple Linear Regression (MLR): Creates a linear equation relating the descriptors to activity.
Partial Least Squares (PLS): A regression technique suitable for when there are many, potentially correlated, descriptors. nih.gov
Artificial Neural Networks (ANN): A non-linear machine learning approach that can model complex relationships between structure and activity. nih.gov
Random Forest & Gradient Boosting: Ensemble methods that use multiple decision trees for robust predictions. nih.gov
The predictive power of these models is rigorously validated using internal (e.g., cross-validation) and external (e.g., a test set of compounds not used in model training) techniques to ensure their reliability. nih.govmdpi.com Such models can guide the optimization of the pyrido[2,3-d]pyridazinone scaffold to enhance its potency against specific biological targets. mdpi.com
Computational Approaches to Reaction Mechanism Elucidation
In Silico Screening and Virtual Ligand Design Based on the Pyrido[2,3-d]pyridazinone Scaffold
In silico screening involves using computational methods to search large compound libraries for molecules that are likely to bind to a specific biological target. nih.govnih.gov The pyrido[2,3-d]pyridazinone core can serve as a "scaffold" for such searches.
The process typically involves:
Scaffold-Based Searching: Using the core structure of this compound to search databases for structurally similar compounds.
Pharmacophore Modeling: Defining the key 3D arrangement of features (e.g., hydrogen bond donors/acceptors, hydrophobic regions) necessary for biological activity and using this model to screen libraries. nih.gov
Molecular Docking: Docking large numbers of candidate molecules into the active site of a protein target to predict their binding affinity and orientation. nih.govscielo.br
These virtual screening campaigns can efficiently identify novel hit compounds from vast chemical spaces. semanticscholar.orgnih.gov For instance, a library of pyridazinone-based molecules was screened in silico against thousands of proteins to identify potential new biological targets, a process known as inverse virtual screening. nih.gov This approach allows for the repurposing of existing chemical scaffolds for new therapeutic applications.
Exploration of Biological Activities and Molecular Mechanisms Associated with 8 Methylpyrido 2,3 D Pyridazin 5 6h One Derivatives Excluding Clinical Human Data
Enzyme Inhibition Studies (In Vitro)
Derivatives of the pyrido[2,3-d]pyridazine (B3350097) and structurally related pyrido[2,3-d]pyrimidine (B1209978) scaffolds have been extensively evaluated for their ability to inhibit various enzymes, demonstrating a broad range of potential therapeutic applications.
Target Identification and Validation (e.g., Kinases like Abl, MEK, JAK, PLK2; Phosphodiesterases; COX-1/COX-2; DHFR)
Research has identified several key enzyme targets for this class of compounds.
Kinases: The pyrido[2,3-d]pyrimidine-7(8H)-one scaffold, which is structurally analogous to the pyridazinone core, has yielded potent kinase inhibitors. nih.govmdpi.com
Polo-like Kinase 2 (PLK2): A derivative, 2-(1H-indol-5-ylamino)-6-(2,4-difluorophenylsulfonyl)-8-methylpyrido[2,3-d]pyrimidin-7(8H)-one (compound 7ao), was identified as a highly specific and potent inhibitor of PLK2, a kinase involved in centriole duplication and cell cycle regulation. nih.gov This compound was profiled against a large panel of 288 wild-type kinases and was found to be remarkably selective for PLK2. nih.gov
Janus Kinases (JAKs): The JAK/STAT signaling pathway is a critical target in inflammatory diseases and cancer. semanticscholar.org Ruxolitinib, a known inhibitor of JAK1 and JAK2, is used to treat conditions where this pathway is inappropriately activated. semanticscholar.org The study of related heterocyclic compounds contributes to the development of new JAK inhibitors. semanticscholar.org
MEK: In studies on malignant peripheral nerve sheath tumors, TYK2 inhibition was found to upregulate the MEK/ERK pathway, suggesting that a dual-inhibition strategy targeting both TYK2 and MEK could be effective. researchgate.net
CDK8: Tricyclic pyrido[2,3-b] biosynth.comrsc.orgbenzoxazepin-5(6H)-one derivatives have been designed as inhibitors of Cyclin-Dependent Kinase 8 (CDK8). nih.govresearchgate.net One compound in this series demonstrated potent inhibition with an IC₅₀ value of 8.25 nM. nih.gov
Phosphodiesterases (PDEs): PDE inhibitors are used to treat a variety of conditions, including erectile dysfunction and pulmonary hypertension. nih.gov Studies on structurally related pyrazinone derivatives as PDE5 inhibitors have shown that hydrophobic forces and π-π stacking interactions are crucial for binding. nih.gov In another study, a thiopyrano[3,2-d]pyrimidine derivative was identified as a highly selective PDE4B inhibitor with an IC₅₀ value of 3.0 nM and 433-fold selectivity over PDE4D. elsevierpure.com
Cyclooxygenases (COX-1/COX-2): The pyridazinone core is a prominent structure in the development of anti-inflammatory agents. researchgate.net
A novel series of pyrido[2,3-d]pyridazine-2,8-dione derivatives was synthesized and evaluated for anti-inflammatory activity. rsc.orgnih.gov Compound 7c from this series was found to be a dual inhibitor of both COX-1 and COX-2 isoenzymes. rsc.orgnih.gov
Other pyridazinone derivatives have been developed as highly selective COX-2 inhibitors. cu.edu.egcu.edu.eg One such compound, 3g, exhibited an IC₅₀ of 43.84 nM for COX-2 and a selectivity index of 11.51, comparable to the reference drug celecoxib. cu.edu.eg
Dihydrofolate Reductase (DHFR): DHFR is a well-established target for anticancer and antimicrobial agents. nih.govmdpi.com It catalyzes the reduction of dihydrofolate to tetrahydrofolate, a crucial step in the synthesis of precursors for DNA replication. nih.govmdpi.com The structure of human DHFR in complex with a pyrido[2,3-d]pyrimidine-based inhibitor has been elucidated, providing a foundation for designing new, specific inhibitors. nih.govresearchgate.net Thiazolo[4,5-d]pyridazine derivatives have also been investigated as potent DHFR inhibitors. researchgate.net
Table 1: Enzyme Inhibition by Pyrido[2,3-d]pyridazine Derivatives and Related Scaffolds
| Compound/Series | Target Enzyme | Key Finding (IC₅₀/Selectivity) | Reference |
|---|---|---|---|
| 2-(1H-indol-5-ylamino)-6-(2,4-difluorophenylsulfonyl)-8-methylpyrido[2,3-d]pyrimidin-7(8H)-one | PLK2 | Highly specific inhibitor | nih.gov |
| Pyrido[2,3-d]pyridazine-2,8-dione derivative (Compound 7c) | COX-1/COX-2 | Dual inhibitor of COX-1 and COX-2 | rsc.orgnih.gov |
| Pyridazinone derivative (Compound 3g) | COX-2 | IC₅₀ = 43.84 nM; SI = 11.51 | cu.edu.eg |
| Thiopyrano[3,2-d]pyrimidine derivative (Compound 54) | PDE4B | IC₅₀ = 3.0 nM; 433-fold selective over PDE4D | elsevierpure.com |
| Pyrido[2,3-b] biosynth.comrsc.orgbenzoxazepin-5(6H)-one derivative (Compound 2) | CDK8 | IC₅₀ = 8.25 nM | nih.gov |
Kinetic Characterization of Enzyme Inhibition
Understanding the kinetics of enzyme inhibition is crucial for drug development.
Studies on pyridazinone derivatives as monoamine oxidase-B (MAO-B) inhibitors have characterized them as competitive and reversible inhibitors. mdpi.com The lead compounds TR2 and TR16 had Kᵢ values of 0.230 ± 0.004 µM and 0.149 ± 0.016 µM, respectively, indicating a strong binding affinity to the enzyme's active site. mdpi.com
A novel series of pyridazinone derivatives was synthesized and characterized, with some compounds showing significant antibacterial activity. semanticscholar.org While this study focused on minimum inhibitory concentration (MIC) values against bacteria rather than enzyme kinetics, it highlights the diverse biological evaluation methods applied to this chemical class. semanticscholar.org
Ligand Binding Studies (e.g., Surface Plasmon Resonance, Isothermal Titration Calorimetry)
Direct measurement of the thermodynamics and kinetics of ligand-protein interactions provides deep insight into the binding mechanism. Isothermal titration calorimetry (ITC) is a powerful technique that directly measures the heat change associated with a binding event, allowing for the simultaneous determination of binding affinity (Kₐ), enthalpy change (ΔH), and stoichiometry (n). nih.govics-ir.org
ITC has been used to study the binding of various ligands to enzymes, revealing mechanisms such as half-of-the-sites reactivity, where a ligand binds to only one site of an enzyme dimer at a time. nih.gov
The technique can elucidate the driving forces behind interactions, such as whether a process is enthalpy-driven or entropy-driven, and can detect binding-linked conformational changes. nih.govscispace.com For example, studies on tartrate dehydrogenase showed that Mn²⁺ binding is entropically driven, likely due to the displacement of ordered water molecules. nih.gov
While specific ITC or Surface Plasmon Resonance (SPR) data for 8-methylpyrido[2,3-d]pyridazin-5(6H)-one itself were not found in the provided search results, these techniques are standard methods for characterizing the interactions of such inhibitors with their target proteins. nih.govics-ir.orgnih.govscispace.comresearchgate.net
Receptor Binding and Modulation Assays (In Vitro)
The interaction of this compound derivatives with cellular receptors is a key area of investigation, although less documented in the provided literature than enzyme inhibition.
Ion Channels and Transporters
Ion channels and transporters are crucial therapeutic targets for a wide range of diseases. mdpi.com While certain peptides and small molecules are known to form or modulate ion channels, specific data on the direct interaction of this compound derivatives with ion channels or transporters were not present in the supplied search results. The primary mode of action described for this class of compounds revolves around enzyme inhibition. biosynth.com
Nuclear Receptors
Currently, publicly available research data does not provide specific evidence of direct interactions between this compound derivatives and nuclear receptors. While the broader class of pyridazinone compounds is known for a wide array of biological activities, detailed studies elucidating their role as ligands or modulators for nuclear receptors are not extensively documented in the reviewed literature.
Cellular Assays for Biological Effects (In Vitro and Non-Human Cells)
Effects on Cell Proliferation and Viability in Defined Cell Lines
Derivatives based on the pyridazinone and related pyrido[2,3-d]pyrimidine scaffolds have demonstrated significant anti-proliferative and cytotoxic activities across a variety of cancer cell lines. These effects are typically dose-dependent.
For instance, novel pyridazinone derivatives have been evaluated for their efficacy against osteosarcoma. Two compounds, designated 4aa and 4ba, were shown to reduce the mitochondrial activity of human osteosarcoma cell lines Saos-2 and MNNG, with the lowest half-maximal inhibitory concentration (IC₅₀) values observed in these lines. nih.gov This indicates a potent cytotoxic effect. Similarly, a separate study on newly synthesized pyridazin-3(2H)-one derivatives found dose-dependent cytotoxicity against the human breast adenocarcinoma cell line (MCF-7) and the murine mastocytoma cell line (P815), with IC₅₀ values ranging from 14.5 to 40 µM for MCF-7. researchgate.net Notably, these compounds showed no cytotoxic activity against normal cells in the same study. researchgate.net
Further research into pyrido[2,3-d]pyrimidine derivatives also highlights their anti-cancer potential. Certain compounds exhibited remarkable cytotoxicity against MCF-7 and HepG2 (liver cancer) cell lines, with some IC₅₀ values falling in the low micromolar and even nanomolar range, comparable to or exceeding the potency of the reference drug staurosporine. nih.govresearchgate.net For example, compound 4 in one study showed an IC₅₀ of 0.57 μM against MCF-7 cells. nih.gov Another study found that some acyclic N- and S-nucleosides of pyridazine (B1198779) derivatives possess promising anticancer activities against MCF-7 and HepG2 cell lines without affecting normal HFB4 cells.
The anti-proliferative activity is not limited to breast and bone cancer. Studies have also reported the cytotoxic activity of pyridazin-3(2H)-one derivatives against non-small cell lung cancer and central nervous system cancer cell lines. researchgate.net
Table 1: IC₅₀ Values of Selected Pyridazinone and Pyrido[2,3-d]pyrimidine Derivatives in Cancer Cell Lines
| Compound/Derivative | Cell Line | Cancer Type | IC₅₀ Value | Source |
|---|---|---|---|---|
| Pyridazinone 4aa | Saos-2 | Osteosarcoma | ~10 µM | nih.gov |
| Pyridazinone 4ba | Saos-2 | Osteosarcoma | ~10 µM | nih.gov |
| Pyridazinone 4aa | MNNG | Osteosarcoma | <50 µM | nih.gov |
| Pyridazinone 4ba | MNNG | Osteosarcoma | <50 µM | nih.gov |
| Pyridazin-3(2H)-one 6f | MCF-7 | Breast Adenocarcinoma | 14.5 µM | researchgate.net |
| Pyrido[2,3-d]pyrimidine 4 | MCF-7 | Breast Cancer | 0.57 µM | nih.govresearchgate.net |
| Pyrido[2,3-d]pyrimidine 11 | MCF-7 | Breast Cancer | 1.31 µM | nih.govresearchgate.net |
| Pyrido[2,3-d]pyrimidine 4 | HepG2 | Liver Cancer | 1.13 µM | nih.govresearchgate.net |
| Pyrido[2,3-d]pyrimidine 11 | HepG2 | Liver Cancer | 0.99 µM | nih.govresearchgate.net |
Cell Cycle Analysis
The anti-proliferative effects of these compounds are often linked to their ability to disrupt the normal progression of the cell cycle. Cell cycle analysis, commonly performed using techniques like flow cytometry with DNA-binding dyes such as propidium (B1200493) iodide (PI), reveals the phase at which cells accumulate after treatment. nih.govcornell.edu
For example, a highly potent pyrido[2,3-d]pyrimidine derivative, compound 4, was found to arrest the cell cycle in the G1 phase in MCF-7 breast cancer cells. nih.govresearchgate.net In contrast, another study on a different derivative, CM728, reported that the compound led to cell cycle blockage at the S and G2/M phases. researchgate.net The specific phase of arrest can depend on the exact chemical structure of the derivative and the cellular context. A novel pyrimido-pyridazine derivative was also shown to arrest MDA-MB-231 breast cancer cells in the S-phase. researchgate.net This ability to halt cell cycle progression prevents cancer cells from dividing and proliferating.
Apoptosis and Necrosis Induction Studies
A key mechanism for the anti-cancer activity of this compound derivatives is the induction of programmed cell death, or apoptosis. mdpi.com Studies have confirmed that these compounds can trigger apoptotic pathways in cancer cells, leading to their elimination.
The induction of apoptosis is frequently demonstrated using methods like the Annexin (B1180172) V assay, which detects the externalization of phosphatidylserine—an early marker of apoptosis. researchgate.net Research on pyridazinone scaffold-based compounds in osteosarcoma cell lines observed proapoptotic effects, confirmed by an increase in annexin V positive cells and caspase-3 activity. nih.gov Similarly, the cytotoxic effect of a pyridazin-3(2H)-one derivative on MCF-7 cells was directly associated with the induction of apoptosis, as shown by the annexin-V FITC staining technique. researchgate.net
One particularly effective pyrido[2,3-d]pyrimidine derivative (compound 4) was reported to increase the total apoptosis in treated MCF-7 cells to 36.14%, a 58.29-fold increase compared to the 0.62% observed in untreated control cells. nih.govresearchgate.net This robust induction of apoptosis highlights the therapeutic potential of this class of compounds.
Gene Expression and Protein Level Modulation
The biological effects of this compound derivatives are underpinned by their ability to alter the expression of specific genes and the levels of functional proteins. These changes are often investigated using techniques like quantitative polymerase chain reaction (qPCR) for gene expression and Western blotting for protein analysis.
In one study, certain pyridazinone derivatives were found to cause a remarkable increase in the mRNA expression of endothelial nitric oxide synthase (eNOS). nih.gov For example, compound 5e increased eNOS mRNA expression by approximately 140.3%. nih.gov In the context of cancer, derivatives of the related pyrido[2,3-b] nih.govbiosynth.combenzoxazepin-5(6H)-one scaffold have been shown to modulate the phosphorylation of key signaling proteins. nih.gov Specifically, one inhibitor led to a moderate reduction in the phosphorylation of STAT1, a known substrate of the kinase CDK8. nih.gov This demonstrates that these compounds can interfere with specific signaling events within the cell.
Cellular Pathway Interrogation and Signal Transduction Studies
Research has begun to map the specific cellular pathways and signal transduction networks that are targeted by derivatives of this compound. A primary mechanism of action appears to be the inhibition of various protein kinases, which are crucial regulators of cell growth, survival, and differentiation.
Several kinase targets have been identified for the broader family of pyridazinone and pyrido[2,3-d]pyrimidine compounds:
PIM-1 Kinase: Certain pyrido[2,3-d]pyrimidine derivatives have been identified as potent inhibitors of PIM-1 kinase, a protein often implicated in cancer. nih.govresearchgate.net Compounds 4 and 10 showed strong inhibition with IC₅₀ values of 11.4 nM and 17.2 nM, respectively. nih.govresearchgate.net
Cyclooxygenase (COX) Enzymes: A novel pyrido[2,3-d]pyridazine-2,8-dione derivative (7c) was found to be a dual inhibitor of both COX-1 and COX-2 isoenzymes, which are key mediators of inflammation. nih.govrsc.org
Receptor Interacting Protein Kinase-2 (RIPK2): A series of pyrido[2,3-d]pyrimidin-7-one derivatives were specifically designed as inhibitors of RIPK2, a key component of NOD cell signaling pathways involved in immune responses. nih.gov
Threonine Tyrosine Kinase (TTK): Pyrido[2,3-d]pyrimidin-7(8H)-ones have been developed as new, selective, and orally bioavailable inhibitors of TTK, a kinase involved in the proper segregation of chromosomes during cell division. nih.gov One compound, 5o, exhibited a strong binding affinity (Kd of 0.15 nM) and potently inhibited TTK's kinase activity (IC₅₀ of 23 nM). nih.gov
AKT1: The 5,6,7,8-tetrahydrobenzo researchgate.netnih.govthieno[2,3-d]pyrimidin-4(3H)-one core, which is structurally related, has been identified as a new chemotype for AKT1 inhibitors, targeting the PI3K/AKT/mTOR signaling pathway that is frequently overactive in cancers like acute myeloid leukemia. mdpi.com
This growing body of evidence indicates that the this compound scaffold and its close relatives are versatile structures for developing targeted inhibitors of key cellular signaling pathways.
Cellular Uptake and Subcellular Localization Studies
The entry of a compound into a cell and its subsequent localization are critical determinants of its biological activity. For derivatives of the pyridazinone class, cellular uptake can occur through various mechanisms, including passive diffusion and active transport processes like endocytosis. nih.gov Studies on structurally complex heterocyclic molecules have shown that uptake can be rapid, sometimes occurring within hours of exposure. nih.gov
The specific pathway of entry often depends on the physicochemical properties of the derivative, such as its size, charge, and lipophilicity. Research on other complex heterocyclic systems has demonstrated that energy-dependent mechanisms, including caveolae- and lipid raft-mediated endocytosis, can be involved. nih.gov
Once inside the cell, the subcellular destination of these compounds dictates their interactions with molecular targets. Confocal microscopy studies on related compounds have revealed localization in various organelles. Common destinations include lysosomes and the Golgi apparatus, with some accumulation also observed in mitochondria. nih.gov Notably, for certain related Ru(ii) polypyridyl complexes, localization in the nucleus was not observed, which can be a crucial factor in determining the compound's mechanism of action and potential for cytotoxicity. nih.gov The investigation into the precise uptake and localization patterns of this compound derivatives is an active area of research.
Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Investigations
SAR and SPR studies are essential for optimizing lead compounds into effective therapeutic agents. These investigations systematically modify the chemical structure of a parent compound and assess how these changes affect its biological activity and properties. For the pyridazinone and related pyridopyrimidine scaffolds, extensive research has provided insights into the key structural features that govern their pharmacological effects. biosynth.comsarpublication.com
Identification of Key Pharmacophoric Features
A pharmacophore is the essential three-dimensional arrangement of functional groups in a molecule that is responsible for its biological activity. For the pyridazinone class, several key pharmacophoric models have been proposed based on their diverse biological activities. The pyridazinone ring itself is often considered a "wonder nucleus" due to its ability to serve as a scaffold for a wide range of biological targets. sarpublication.com
For instance, in the context of vasodilation, a validated pharmacophore model for certain pyridazin-3-one derivatives consists of two hydrogen bond acceptors and one aromatic ring feature. nih.gov For other activities, such as kinase inhibition, the pharmacophore often involves the core heterocyclic system making key hydrogen bonds within the ATP-binding pocket of the enzyme, while appended aryl groups engage in hydrophobic and van der Waals interactions. The ability of the pyridazinone core to be easily functionalized allows for the precise positioning of these features to achieve desired target interactions. researchgate.net
Table 1: Examples of Pharmacophoric Features in Related Heterocyclic Scaffolds
| Scaffold Class | Biological Target/Activity | Key Pharmacophoric Features |
|---|---|---|
| Pyridazin-3-one Derivatives | Vasodilation (eNOS modulation) | 2 Hydrogen Bond Acceptors, 1 Aromatic Ring nih.gov |
| Pyrido[2,3-d]pyrimidines | Dihydrofolate Reductase (DHFR) Inhibition | Core scaffold mimics DNA bases, enabling binding. nih.govnih.gov |
Elucidation of Substituent Effects on Biological Activity
The type and position of substituents on the core pyrido[2,3-d]pyridazin-5(6H)-one structure profoundly influence its biological activity. The core is a versatile scaffold, and modifications at various positions can enhance potency, selectivity, and pharmacokinetic properties. researchgate.net
Research on related pyrido[2,3-d]pyrimidin-7-one derivatives has shown that the nature of the alkyl group at the N8 position is critical for activity. For example, derivatives bearing an ethyl group at N8 demonstrated four-fold greater inhibitory activity against tyrosine kinases compared to their N8-methylated counterparts. nih.gov Similarly, for 6-substituted-3(2H)-pyridazinone derivatives, the introduction of an acetamide (B32628) side chain linked to the lactam nitrogen was found to enhance analgesic and anti-inflammatory actions. sarpublication.com The presence of different substituents on aryl rings attached to the core can also dramatically alter activity; for instance, electron-withdrawing groups versus electron-donating groups on a phenyl ring can lead to significant differences in binding affinity and biological effect. semanticscholar.org
Table 2: Observed Substituent Effects in Pyrido-pyridazine and Related Derivatives
| Core Scaffold | Position of Substitution | Substituent Type | Observed Effect on Biological Activity | Target/Assay |
|---|---|---|---|---|
| Pyrido[2,3-d]pyrimidin-7-one | N8 | Ethyl group (vs. Methyl) | 4-fold increase in activity nih.gov | Tyrosine Kinase Inhibition |
| 3(2H)-Pyridazinone | 6-position | Heterocyclic ring substitutions | Increased analgesic and anti-inflammatory action sarpublication.com | Analgesic/Anti-inflammatory models |
| Pyrido[3,4-d]pyrimidine | 6-position | Methyl group | Curbed metabolism, enabling clinical development acs.org | MPS1 Kinase Inhibition |
Mechanistic Studies at the Molecular and Cellular Level
Understanding the precise molecular interactions and the cellular pathways affected by a compound is crucial for its development. Mechanistic studies for pyridazinone derivatives often involve a combination of computational and experimental techniques.
Elucidation of Binding Modes through Co-crystallography and Molecular Docking
Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a target protein. This method provides valuable insights into the binding mode and helps rationalize observed SAR data. For derivatives related to this compound, docking studies have been instrumental.
For example, molecular docking of pyrido[2,3-d]pyridazine-2,8-dione derivatives into the active sites of COX-1 and COX-2 enzymes elucidated the structural features responsible for their dual inhibitory activity. rsc.orgnih.gov In another study, docking of 5-substituted-8-methyl-2H-pyrido[1,2-a]pyrimidine-2,4(3H)-diones into urease revealed that the most active compounds established critical coordination bonds with the nickel ions in the enzyme's active site. researchgate.net These studies often highlight the importance of specific interactions, such as hydrogen bonds with key amino acid residues (e.g., Serine, Tryptophan) and arene-cation interactions, which anchor the ligand in the binding pocket. semanticscholar.org While co-crystal structures provide definitive proof of binding, docking studies offer a powerful predictive tool to guide the design of new, more potent inhibitors. researchgate.netd-nb.info
Table 3: Summary of Molecular Docking Studies on Related Scaffolds
| Compound Class | Protein Target | Key Interactions Observed |
|---|---|---|
| Pyrido[2,3-d]pyridazine-2,8-diones | COX-1 / COX-2 | Elucidation of structural features for dual inhibition rsc.orgnih.gov |
| 5-substituted-8-methyl-2H-pyrido[1,2-a]pyrimidine-2,4(3H)-diones | Bacillus pasteurii urease | Coordination with Ni(II) ions in the active site; correlation between docking score and activity researchgate.net |
| Benzimidazole-thiazolidinone derivatives | Cyclin-dependent kinase-8 (CDK8) | Putative binding modes identified for potent anticancer compounds d-nb.info |
Characterization of Molecular Targets and Downstream Pathways
The pyridazinone and pyrido[2,3-d]pyrimidine scaffolds are considered privileged structures because they can be tailored to interact with a wide variety of biological targets. biosynth.comnih.gov This versatility has led to the development of derivatives with diverse mechanisms of action.
A primary class of targets is the kinase family. Derivatives have been developed as inhibitors of Cyclin-Dependent Kinases (CDK4/6), Mitogen-Activated Protein Kinases (MAPK), and Tyrosine Kinases, which are crucial regulators of the cell cycle and signaling pathways often dysregulated in cancer. nih.gov For example, Palbociclib, a pyrido[2,3-d]pyrimidine derivative, is a known inhibitor of CDK4 and CDK6. nih.gov Another important target is Poly (ADP-ribose) polymerase (PARP-1), an enzyme involved in DNA repair. Hybrid molecules incorporating the pyridazinone core have shown potent PARP-1 inhibitory activity. mdpi.com
Furthermore, these scaffolds have been successfully used to target enzymes like cyclooxygenases (COX-1 and COX-2), which are central to the inflammatory cascade. rsc.org The inhibition of these targets leads to downstream effects such as reduced prostaglandin (B15479496) production, cell cycle arrest, and apoptosis, forming the basis of their anti-inflammatory and antitumor activities.
Table 4: Identified Molecular Targets for Pyridazinone and Pyrido-pyrimidine Scaffolds
| Molecular Target | Associated Downstream Pathway / Biological Effect | Reference Compound Class |
|---|---|---|
| Cyclooxygenase (COX-1/COX-2) | Inflammation, Pain, Fever | Pyrido[2,3-d]pyridazine-2,8-diones rsc.orgnih.gov |
| Cyclin-Dependent Kinases (CDK4/6) | Cell Cycle Regulation, Cancer Proliferation | Pyrido[2,3-d]pyrimidines (e.g., Palbociclib) nih.gov |
| Tyrosine Kinases | Signal Transduction, Cell Growth | Pyrido[2,3-d]pyrimidin-7-ones nih.gov |
| Monopolar Spindle 1 (MPS1) Kinase | Mitotic Checkpoint Control | Pyrido[3,4-d]pyrimidines acs.org |
| Poly (ADP-ribose) polymerase (PARP-1) | DNA Repair, Genomic Stability | Pyridazino[3,4,5-de]quinazolin-3(2H)-ones mdpi.com |
| Dihydrofolate Reductase (DHFR) | Folic Acid Metabolism, Nucleotide Synthesis | Pyrido[2,3-d]pyrimidines nih.gov |
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| Palbociclib |
| 6-Benzyl-3-methyl-4-phenylpyrazolo[3,4-d]pyridazin-7(6H)-one |
| ethyl 6,7-dihydro-6-ethyl-3-methyl-7-oxo-4-phenyl-thieno[2,3-d]pyridazine-2-carboxylate |
| ethyl 6,7-dihydro-6-ethyl-3-methyl-4-phenyl-1H-pyrrolo[2,3-d]pyridazine-2-carboxylate |
| 4-ethoxy-2-methyl-5-morpholino-3(2H)-pyridazinone (emorfazone) |
| 4-amino-2-methyl-6-phenyl-5-vinyl-3(2H)-pyridazinone |
| 6-(2,6-dichlorophenyl)-2-{[3-(hydroxymethyl)phenyl]amino}-8-ethyl-7H,8H-pyrido[2,3-d]pyrimidin-7-one |
| 8-chloro-6H-pyrido[2,3-d]pyridazin-5-one |
| 3-methylpyrido[2,3-d]pyridazin-5(6H)-one |
| 5-phenylpyrido[3,2-d]pyridazine-8(7H)-one |
| talazoparib |
| E-7016 |
| 5H-indeno[1,2-c]-3(2H)-pyridazinone |
In Vivo Proof-of-Concept Studies in Animal Models (Focus on Mechanism and Pharmacodynamics, not Efficacy or Safety for humans)
Pharmacodynamic Marker Modulation in Disease Models
Pharmacodynamic (PD) markers are measurable biological indicators that show a drug has had a specific effect on its intended target. For derivatives of the pyrido[2,3-d]pyridazin-5(6H)-one scaffold, animal models of disease, such as inflammation and hypertension, have been instrumental in demonstrating their ability to modulate key PD markers.
One of the significant mechanisms of action identified for this class of compounds is the inhibition of cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory cascade. For instance, a study on pyrido[2,3-d]pyridazine-2,8-dione derivatives utilized a croton oil-induced ear edema model in animals to assess their anti-inflammatory potential. sarpublication.comresearchgate.netnih.gov In this model, a lead compound, designated as 7c, was shown to be a dual inhibitor of both COX-1 and COX-2 enzymes. sarpublication.comresearchgate.net The inhibition of these enzymes directly leads to a reduction in the synthesis of prostaglandins, which are key mediators of inflammation and pain. A related pyridazinone derivative, ABT-963, has also been shown to reduce the production of prostaglandin E2 (PGE2) in vivo, a downstream product of COX-2 activity and a critical biomarker for inflammation. sarpublication.com
In a different therapeutic context, certain pyridazin-3-one derivatives have been investigated for their vasorelaxant properties in animal models of hypertension. These studies have demonstrated a significant upregulation of endothelial nitric oxide synthase (eNOS) mRNA expression in the aortic tissue of rats. nih.govrsc.org This, in turn, leads to an increased production of nitric oxide (NO), a potent vasodilator. The modulation of these markers provides clear evidence of the compounds' pharmacodynamic effects on the vascular system. nih.govrsc.org
The table below summarizes the pharmacodynamic marker modulation by representative derivatives in animal models.
| Derivative Class | Animal Model | Pharmacodynamic Marker | Observed Effect |
| Pyrido[2,3-d]pyridazine-2,8-diones | Croton oil-induced ear edema | COX-1/COX-2 enzymes | Inhibition |
| Pyridazinone (ABT-963) | Inflammation model | Prostaglandin E2 (PGE2) | Reduction |
| Pyridazin-3-ones | Rat model of hypertension | eNOS mRNA | Upregulation |
| Pyridazin-3-ones | Rat model of hypertension | Nitric Oxide (NO) | Increased production |
Exploration of Biological Pathways and Biomarker Changes in Animal Tissues
Beyond the modulation of specific pharmacodynamic markers, in vivo studies allow for a broader exploration of the biological pathways affected by this compound derivatives. By analyzing changes in biomarkers within animal tissues, researchers can gain insights into the downstream consequences of target engagement.
In the context of the anti-inflammatory activity of pyrido[2,3-d]pyridazine-2,8-dione derivatives, the inhibition of the COX pathway is a primary finding. sarpublication.comresearchgate.netnih.gov This pathway is central to the metabolism of arachidonic acid into pro-inflammatory prostaglandins. By inhibiting COX-1 and COX-2, these compounds effectively suppress this inflammatory signaling cascade in affected tissues. The reduction in edema observed in the animal models is a macroscopic manifestation of the successful modulation of this pathway at the tissue level. sarpublication.comresearchgate.net
For the vasorelaxant pyridazin-3-one derivatives, the analysis of aortic tissue from treated rats revealed a clear impact on the nitric oxide signaling pathway. nih.govrsc.org The observed increase in eNOS mRNA expression and subsequent elevation of NO levels indicate that these compounds actively promote vasodilation through this well-established biological pathway. nih.govrsc.org This provides a mechanistic understanding of their hypotensive effects observed in the animal models.
The table below details the exploration of biological pathways and associated biomarker changes in animal tissues for representative derivatives.
| Derivative Class | Animal Tissue | Biological Pathway | Biomarker | Change in Biomarker |
| Pyrido[2,3-d]pyridazine-2,8-diones | Ear tissue | Arachidonic acid metabolism (COX pathway) | Prostaglandins | Decreased synthesis |
| Pyridazin-3-ones | Aortic tissue | Nitric oxide signaling | eNOS mRNA | Increased expression |
| Pyridazin-3-ones | Aortic tissue | Nitric oxide signaling | Nitric Oxide (NO) | Increased levels |
Pre Clinical Drug Discovery and Medicinal Chemistry Aspects of the 8 Methylpyrido 2,3 D Pyridazin 5 6h One Scaffold
Lead Identification Strategies for the 8-Methylpyrido[2,3-d]pyridazin-5(6H)-one Scaffold
Lead identification is the initial step in drug discovery, aiming to find promising small molecules (hits) that can be further developed into drug candidates. For scaffolds like this compound, several strategies are employed to identify these initial lead compounds.
High-Throughput Screening (HTS) Campaign Design
High-Throughput Screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid testing of hundreds of thousands of compounds against a specific biological target. nih.govnih.gov An HTS campaign for the this compound scaffold would typically involve several key stages:
Assay Development: The first step is to create a robust and automated assay that can reliably measure the interaction between the target of interest (e.g., a protein kinase) and the test compounds. researchgate.net This could be a biochemical assay measuring enzyme inhibition or a cell-based assay measuring a specific cellular response. nih.gov The quality of an HTS assay is often assessed using statistical parameters like the Z-factor, which reflects the signal dynamic range and data variation. researchgate.net
Library Selection: A diverse collection of small molecules is selected for screening. thermofisher.com These libraries can be sourced from commercial vendors or proprietary in-house collections. For a target class like kinases, libraries may be focused to include compounds with "kinase-like" features, increasing the probability of finding a hit. thermofisher.com
Screening and Hit Identification: The automated HTS process is executed, testing each compound at a single concentration. nih.gov Compounds that show activity above a certain threshold are designated as "hits." grafiati.com For example, in a campaign to discover novel FER tyrosine kinase inhibitors, an initial HTS of an in-house chemical library identified a hit compound containing a pyridine (B92270) moiety. nih.gov This initial hit served as the starting point for further chemical modification. nih.gov
Hit Confirmation and Validation: The initial hits are re-tested, often in triplicate and at various concentrations, to confirm their activity and rule out false positives. nih.gov Confirmed hits then undergo further analysis to determine their potency (e.g., IC50 value) and to ensure they are not pan-assay interference compounds (PAINS). nih.gov
This HTS process, starting from a large library, can successfully funnel down to a small number of validated hits that can then be advanced into lead optimization. nih.gov The discovery of pyrido-pyridazinone derivatives as FER kinase inhibitors began with just such an HTS campaign, demonstrating the utility of this approach for this class of scaffolds. nih.gov
Fragment-Based Drug Discovery (FBDD) Approaches
Fragment-Based Drug Discovery (FBDD) offers an alternative to HTS. Instead of screening large, drug-like molecules, FBDD involves screening libraries of very small, low-complexity molecules, or "fragments." nih.govresearchgate.net These fragments typically have a low affinity for the target, but their binding is often more efficient in terms of binding energy per atom. nih.gov
The FBDD process for a target relevant to the this compound scaffold would follow these principles:
Fragment Library Design: A high-quality fragment library is crucial. These libraries are designed to maximize chemical diversity and three-dimensional shape while adhering to certain physicochemical property guidelines, often referred to as the "Rule of Three" (e.g., molecular weight < 300 Da, cLogP ≤ 3). nih.gov
Fragment Screening: Since fragments bind weakly, highly sensitive biophysical techniques are required for screening, such as X-ray crystallography, surface plasmon resonance (SPR), or nuclear magnetic resonance (NMR) spectroscopy. nih.gov
Hit-to-Lead Optimization: Once a fragment hit is identified and its binding mode is confirmed (often through X-ray crystallography), it serves as a starting point for optimization. rsc.org Medicinal chemists then use strategies like "fragment growing" (adding functional groups to the fragment to pick up new interactions) or "fragment merging" (linking two or more fragments that bind to adjacent sites) to increase potency and develop the fragment into a lead compound. rsc.orgresearchgate.net
For protein kinases, a major target class for pyridopyridazinone and related scaffolds, FBDD has proven particularly successful. nih.gov A fragment hit can provide a novel and efficient starting point for building highly selective inhibitors, which is a significant challenge for the highly conserved ATP-binding site of kinases. rsc.org
De Novo Design Principles Leveraging Computational Chemistry
De novo design involves the computational creation of novel molecular structures tailored to fit the binding site of a biological target. nih.gov This approach relies heavily on the three-dimensional structure of the target, which is often determined by X-ray crystallography or cryo-electron microscopy.
For a scaffold like this compound, computational chemistry plays a vital role in lead identification:
Structure-Based Virtual Screening: If the target structure is known, computational models can be used to "dock" millions of virtual compounds into the binding site to predict which ones are most likely to bind. This allows researchers to screen vast virtual libraries and prioritize a smaller, more manageable number of compounds for actual synthesis and testing. mdpi.com
Scaffold Hopping: Computational methods can be used to identify new core scaffolds that maintain the key binding interactions of a known inhibitor but have a different chemical structure. This "scaffold hopping" strategy was employed in the discovery of SOS1 inhibitors, where the pyrido[2,3-d]pyrimidin-7-one scaffold was used as a novel core to develop potent inhibitors. nih.gov
Iterative Design Cycles: De novo design is often an iterative process. A compound is designed computationally, then synthesized and tested. The experimental results, including biological activity and co-crystal structures, are then used to refine the computational model and design the next round of improved compounds. rsc.org This cycle was central to the development of allosteric inhibitors of the kinase CK2. rsc.org The design of new pyrido[2,3-d]pyridazine-2,8-dione derivatives as potential anti-inflammatory agents also utilized molecular docking studies to understand the structural features required for activity. rsc.org
Lead Optimization Methodologies
Once a lead compound is identified, the lead optimization phase begins. The goal is to systematically modify the lead's chemical structure to improve its potency, selectivity, and drug-like properties (such as solubility and metabolic stability).
Rational Design Based on SAR/SPR and Structural Biology Insights
Rational design guided by Structure-Activity Relationship (SAR) and, when available, structural biology is the core of lead optimization. SAR studies involve synthesizing a series of analogs of the lead compound and systematically evaluating how each chemical modification affects its biological activity.
For the pyrido[2,3-d]pyridazine (B3350097) scaffold and its relatives, several research programs have published detailed SAR findings. For instance, in the development of pyrido-pyridazinone derivatives as FER kinase inhibitors, optimization focused on the cyclohexane (B81311) diamine part of the molecule. It was found that the (1R,2S)-2-aminocyclohexyl isomer provided significantly higher activity than other isomers. nih.gov Further modifications, such as adding a cyano group at the 8-position of the pyridopyridazinone core, led to even more potent compounds. nih.gov
Table 1: SAR of Pyrido-pyridazinone Derivatives as FER Kinase Inhibitors nih.gov Data presented is illustrative of the SAR trends described in the source.
| Compound | R Group (at position 8) | Stereochemistry of Cyclohexane Diamine | FER Kinase IC50 (nM) |
|---|---|---|---|
| 15 | H | (1R,2R) | >1000 |
| 18 | H | (1R,2S) | 50 - 100 |
| 20 | F | (1R,2S) | 10 - 20 |
| 21 | CN | (1R,2S) | <10 |
Similarly, the optimization of pyrido[2,3-d]pyrimidin-7-one derivatives as ENPP1 inhibitors for cancer immunotherapy involved extensive SAR exploration. nih.gov This led to the discovery of compound 31 , which showed significant potency against the ENPP1 enzyme and stimulated the desired STING immune pathway in vitro. nih.gov
Structural biology provides the atomic-level blueprint for these rational design efforts. An X-ray co-crystal structure of an inhibitor bound to its target protein reveals the specific amino acid interactions, hydrogen bonds, and hydrophobic pockets that are critical for binding. This information allows medicinal chemists to design new analogs with modifications precisely aimed at improving these interactions. rsc.org
Combinatorial Chemistry and Library Synthesis for Analog Generation
Combinatorial chemistry encompasses a set of techniques that allow for the synthesis of a large number of different but structurally related molecules in a single process. nih.gov This approach is highly effective for rapidly generating a library of analogs during lead optimization to explore the SAR around a lead scaffold. nih.gov
Key strategies include:
Parallel Synthesis: This method involves synthesizing compounds in separate reaction wells, often on a 96-well plate format. This allows for the systematic variation of building blocks at specific positions on the scaffold. nih.gov For example, a library of pyrido[2,3-d]pyridazine-2,8-diones was generated by reacting various substituted 2-pyridones with hydrazine (B178648), allowing for diversity at the R substituent on the benzene (B151609) ring. nih.gov
Scaffold Decoration: A common strategy is to synthesize a core scaffold, like the pyrido[2,3-d]pyrimidin-7(8H)-one ring system, and then "decorate" it with a wide variety of substituents at different positions (e.g., C2, C4, C5, C6, and N8). nih.gov This allows for a comprehensive exploration of the chemical space around the core. The synthesis of various pyrido[2,3-d]pyrimidines often involves building the ring system first and then introducing diversity through reactions like nucleophilic substitution or cross-coupling. nih.govmdpi.com
For example, a library of 3,5-disubstituted pyrido[2,3-d]pyridazine-2,8-diones was created through the cyclocondensation of polyfunctionalized 2-pyridone substrates with hydrazine monohydrate. nih.gov This approach enabled a preliminary SAR study by efficiently producing a range of analogs with different substituents. nih.gov
Table 2: Example of Library Synthesis for Pyrido[2,3-d]pyridazine-2,8-diones nih.gov This table illustrates the combinatorial approach to generating analogs.
| Starting Material (Substrate) | Reagent | Product Scaffold | R Groups Introduced |
|---|---|---|---|
| 2-pyridones (2a-g) | Hydrazine monohydrate | 3,5-disubstituted pyrido[2,3-d]pyridazine-2,8-diones (4a-g) | Various aryl groups |
| 2-pyridones (3a-g) | Hydrazine monohydrate | 3,5-disubstituted pyrido[2,3-d]pyridazine-2,8-diones (5a-g) | Various aryl groups and an ester |
| Esters (5a-g) | NaOH (hydrolysis) | 3,5-disubstituted pyrido[2,3-d]pyridazine-2,8-diones (6a-g) | Carboxylic acid group |
Through these lead identification and optimization methodologies, the this compound scaffold and its close analogs continue to be a promising foundation for the discovery of new medicines.
Prodrug Design Strategies (in vitro/in silico)
Prodrug design is a critical strategy in medicinal chemistry to overcome undesirable physicochemical and pharmacokinetic properties of a parent drug molecule. researchgate.netnih.gov For heterocyclic scaffolds like pyridazinones, which may present challenges such as poor solubility or rapid metabolism, prodrug approaches can be employed to enhance their clinical potential. mdpi.com In oncology, for example, prodrugs are designed to improve bioavailability, increase efficacy, and reduce systemic toxicity of chemotherapeutic agents. mdpi.com
While specific prodrug strategies for this compound are not extensively documented in publicly available literature, general principles can be applied. For instance, if the scaffold exhibits poor water solubility, a common issue with planar heterocyclic compounds, a prodrug could be designed by attaching a polar promoiety to the lactam nitrogen or another suitable position. This can enhance aqueous solubility and improve formulation options. mdpi.com
Another approach involves designing prodrugs that are activated by specific enzymes present in the target tissue, such as the tumor microenvironment. mdpi.com For example, nitroreductase-activated prodrugs have been investigated for targeted cancer therapy. nih.gov An inactive nitro-containing prodrug can be selectively activated to a cytotoxic agent by nitroreductase enzymes that are overexpressed in hypoxic tumor regions. nih.gov Although not directly applied to the this compound scaffold, this strategy highlights a potential avenue for targeted delivery.
In silico tools play a crucial role in modern prodrug design, allowing for the prediction of the physicochemical properties and potential metabolic activation of designed prodrugs before their synthesis. nih.govcambridge.org These computational models can help in selecting the most promising promoieties to overcome specific drug development hurdles. researchgate.net
ADME (Absorption, Distribution, Metabolism, Excretion) Research (In Vitro and In Silico Only)
The evaluation of ADME properties is fundamental in preclinical drug discovery to predict the pharmacokinetic behavior of a compound in vivo. rsc.org For the this compound scaffold and its analogs, in vitro and in silico ADME studies are essential to identify potential liabilities and guide structural modifications.
Metabolic stability is a key determinant of a drug's half-life and oral bioavailability. In vitro assays using human liver microsomes (HLM) or hepatocytes are standard methods to assess this property. nih.gov These systems contain the primary drug-metabolizing enzymes, including cytochrome P450s (CYPs). nih.gov
| Compound | HLM T1/2 (min) | MsLM T1/2 (min) |
|---|---|---|
| 4 | 10 | 31 |
| 6 | 14 | 12 |
| 13 | >120 | >120 |
| 14 | >120 | 88 |
Studies on other pyridazine-containing compounds have also shown that the pyridazine (B1198779) ring itself can be susceptible to bioactivation, leading to the formation of reactive metabolites. rsc.org Mechanistic studies on pyridazine-carbonitrile derivatives have indicated that their electrophilicity can influence their metabolism in human liver microsomes. issx.org
Intestinal permeability is a critical factor for the oral absorption of drugs. The Caco-2 cell permeability assay is a widely used in vitro model that mimics the human intestinal epithelium. nih.govdrugbank.com This assay can assess both passive diffusion and active transport mechanisms. nih.gov The Parallel Artificial Membrane Permeability Assay (PAMPA) is a non-cell-based assay used to evaluate passive permeability.
For heterocyclic drugs, a good correlation has been observed between predicted oral absorption based on physicochemical properties and experimentally measured Caco-2 permeabilities. nih.gov Generally, high permeability is observed for many heterocyclic compounds. nih.gov However, some compounds can be substrates for efflux transporters like P-glycoprotein (P-gp), which can limit their net absorption. nih.gov
While specific Caco-2 permeability data for this compound is not available, studies on related pyrido[3,4-d]pyrimidin-4(3H)-one derivatives have demonstrated their cellular permeability in Caco-2 assays. nih.gov Furthermore, in silico predictions for a range of pyridazinone derivatives suggest that many can achieve good intestinal absorption. nih.gov The table below shows representative Caco-2 permeability data for some heterocyclic compounds, illustrating the range of permeability that can be expected.
| Compound | Apparent Permeability (Papp) (x 10-6 cm/s) | Permeability Class |
|---|---|---|
| Propranolol (High Permeability Control) | 20.5 | High |
| Atenolol (Low Permeability Control) | 0.4 | Low |
| Compound 7a (1,2,4-Oxadiazole derivative) | 1 - 5 | Moderate |
| Compound 7b (1,2,4-Oxadiazole derivative) | 1 - 5 | Moderate |
| Compound 7m (1,2,4-Oxadiazole derivative) | 1 - 5 | Moderate |
The extent of binding to plasma proteins, primarily albumin, influences the free concentration of a drug in circulation, which is the fraction available to exert its pharmacological effect. researchgate.net High plasma protein binding can affect a drug's distribution and clearance. Kinase inhibitors, a class of drugs to which many pyridazine derivatives belong, often exhibit high plasma protein binding. researchgate.net
For the related pyridazinone and pyrazolopyridine inhibitors of CSK, plasma protein binding was found to be high, with the free fraction being less than 1% in both human and mouse plasma for most of the optimized compounds. nih.gov
| Compound | Human PB (% Free) | Mouse PB (% Free) |
|---|---|---|
| 4 | 0.4% | 0.9% |
| 6 | 0.5% | 1.0% |
| 13 | <0.1% | 0.3% |
| 14 | 0.4% | <0.2% |
Inhibition or induction of cytochrome P450 (CYP) enzymes can lead to drug-drug interactions. Therefore, it is crucial to profile new chemical entities for their effects on major CYP isoforms (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4). acs.org The pyridazine ring has been reported to have a low potential for CYP inhibition, which can be an advantageous property in drug design. nih.gov
In silico ADME predictions for a series of 3,6-disubstituted pyridazine derivatives indicated that some compounds might inhibit certain CYP isoforms. nih.gov For example, compound 11e was predicted to inhibit CYP2D6 and CYP3A4, while compound 11m was predicted to inhibit only CYP1A2. nih.gov These predictions highlight the importance of experimental verification. Studies on other heterocyclic systems have shown that introducing nitrogen atoms into an aromatic ring can effectively reduce CYP3A4 inhibition by lowering the lipophilicity of the molecule. acs.org
| Compound | CYP1A2 Inhibition | CYP2C19 Inhibition | CYP2D6 Inhibition | CYP3A4 Inhibition |
|---|---|---|---|---|
| 11e | No | No | Yes | Yes |
| 11h | No | Yes | No | Yes |
| 11l | Yes | No | Yes | No |
| 11m | Yes | No | No | No |
Target Selectivity and Polypharmacology Research
Many drugs, particularly kinase inhibitors, interact with multiple targets, a phenomenon known as polypharmacology. nih.gov While this can sometimes lead to beneficial synergistic effects, it can also cause off-target toxicities. Therefore, assessing the selectivity of a new compound against a panel of relevant targets is a critical step in preclinical development.
The pyrido[2,3-d]pyridazine scaffold is found in compounds designed as inhibitors of various protein kinases, including p38 kinase and cyclin-dependent kinases (CDKs). scirp.org The selectivity of these inhibitors is often determined by specific substitutions on the heterocyclic core. For example, in a series of pyrido[3,4-d]pyrimidin-4(3H)-one derivatives, substitutions at the C8 position were crucial for achieving selectivity against different histone lysine (B10760008) demethylase subfamilies. nih.gov
For the related pyridazinone and pyrazolopyridine CSK inhibitors, a kinase selectivity panel was used to assess their off-target activities. nih.gov The "FSI(100)" value in the table below represents the percentage of 238 kinases tested that had an IC50 value within 100-fold of the compound's CSK IC50, with a lower percentage indicating higher selectivity. nih.gov
| Compound | FSI(100) (% of 238 kinases) |
|---|---|
| 4 | 5.5 |
| 6 | 3.0 |
| 13 | 6.7 |
| 14 | 8.9 |
The pyridazine heterocycle itself is considered a privileged structure in drug discovery and has been incorporated into numerous anticancer agents targeting various kinases. acs.orgnih.gov The dual hydrogen-bonding capacity of the pyridazine nitrogen atoms can be important for specific drug-target interactions, contributing to both potency and selectivity. nih.gov
Development of Advanced Delivery Systems for Research Compounds (e.g., Nanoparticles for in vitro or animal studies)
The progression of novel chemical entities, such as this compound, through the preclinical discovery pipeline is often contingent on overcoming challenges related to their physicochemical properties. Many heterocyclic compounds, despite demonstrating promising biological activity, exhibit poor aqueous solubility, which can limit their utility in in vitro assays and in vivo animal models. To address these limitations, the development of advanced delivery systems, particularly nanoparticle-based formulations, has become a critical area of research. These systems can enhance the solubility, stability, and cellular uptake of research compounds, thereby enabling a more accurate assessment of their therapeutic potential.
While specific research on the nanoparticle formulation of this compound is not yet extensively documented, studies on structurally related pyridazine and pyrazolo-pyridazine derivatives provide a strong rationale for the application of these technologies. These studies demonstrate the feasibility of encapsulating pyridazinone-based scaffolds into various nanocarriers to improve their delivery for research purposes.
Recent investigations into a pyrazolo[3,4-c]pyridazine derivative, for instance, have explored the use of solid lipid nanoparticles (SLNs) and lipid-polymer hybrid nanoparticles (LPHNPs). nih.gov These formulations were developed to enhance the compound's delivery for anticancer evaluation. nih.gov The successful encapsulation and subsequent in vitro activity of this related compound underscore the potential of these delivery systems for the broader class of pyridazinones, including this compound.
The formulation of these nanoparticles involves a systematic process to optimize their physicochemical characteristics, which are crucial for their performance in biological systems. nih.gov Key parameters such as particle size, polydispersity index (PDI), and zeta potential are meticulously controlled to ensure the stability and cellular interaction of the nanoparticles. researchgate.netmdpi.com
The composition of these nanoparticle formulations is critical to their function. For instance, SLNs are typically composed of solid lipids that are biocompatible and biodegradable. nih.govmdpi.com LPHNPs, on the other hand, combine the advantages of both polymeric nanoparticles and liposomes, offering a versatile platform for drug delivery. dovepress.comnih.govnih.gov
The following tables provide illustrative data from a study on a related pyrazolo-pyridazine derivative, showcasing the typical composition and physicochemical properties of such nanoparticle formulations. nih.gov
Table 1: Illustrative Composition of Nanoparticle Formulations for a Pyrazolo-pyridazine Derivative
| Formulation Type | Core Components | Surfactant/Stabilizer |
| 4-SLNs | Suppocire | Poloxamer |
| 4-LPHNPs | Suppocire, Docusate sodium | Poloxamer, Chitosan |
Data sourced from a study on a 4,5-diphenyl-1H-pyrazolo[3,4-c]pyridazin-3-amine derivative for illustrative purposes. nih.gov
Table 2: Physicochemical Characterization of Illustrative Nanoparticle Formulations
| Formulation | Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Encapsulation Efficiency (%) |
| 4-SLNs | 250.3 ± 15.2 | 0.28 ± 0.03 | -18.4 ± 1.5 | 85.2 ± 3.1 |
| 4-LPHNPs | 310.8 ± 18.5 | 0.35 ± 0.04 | +25.7 ± 2.1 | 92.6 ± 2.8 |
Values represent mean ± standard deviation. Data is from research on a related pyrazolo-pyridazine compound and serves as a representative example. nih.gov
The in vitro evaluation of these nanoparticle formulations is a crucial step in assessing their potential utility. For research compounds intended for applications such as oncology, cytotoxicity assays against relevant cancer cell lines are often performed. The nanoparticle formulations of the related pyrazolo-pyridazine derivative demonstrated enhanced cytotoxic activity compared to the free compound, highlighting the effectiveness of the delivery system in a laboratory setting. nih.gov
Table 3: Illustrative In Vitro Cytotoxicity of Nanoparticle Formulations in Cancer Cell Lines (IC₅₀ in µM)
| Cell Line | Unformulated Compound | 4-SLNs | 4-LPHNPs |
| HepG-2 | >100 | 25.6 ± 1.8 | 15.3 ± 1.1 |
| HCT-116 | >100 | 30.1 ± 2.2 | 18.9 ± 1.4 |
| MCF-7 | >100 | 22.8 ± 1.7 | 12.5 ± 0.9 |
IC₅₀ values represent the concentration required to inhibit cell growth by 50%. This data is for a related pyrazolo-pyridazine derivative and is presented for illustrative purposes. nih.gov
Emerging Research Applications and Future Perspectives for 8 Methylpyrido 2,3 D Pyridazin 5 6h One
Non-Pharmacological Applications
The inherent characteristics of the 8-methylpyrido[2,3-d]pyridazin-5(6H)-one scaffold, such as its planar, heteroaromatic nature and the presence of multiple nitrogen atoms, suggest a range of potential applications beyond medicine.
Materials Science (e.g., Optoelectronics, Polymers)
The field of materials science is continually in search of novel organic molecules with unique electronic and photophysical properties. While direct studies on this compound for materials applications are in their infancy, research on related nitrogen-containing heterocyclic systems provides a strong rationale for its potential in this area.
Optoelectronics: The development of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and other optoelectronic devices relies on materials with tunable energy levels and efficient charge transport properties. The pyrido[2,3-d]pyridazine (B3350097) core, being an electron-deficient system, could serve as an excellent building block for n-type or ambipolar organic semiconductors. For instance, studies on pyrido[2,3-b]pyrazine (B189457) derivatives have demonstrated their potential for non-linear optical (NLO) applications, a property that is highly dependent on molecular structure and electronic distribution. nih.govrsc.org The introduction of a methyl group and a carbonyl function in this compound, along with the possibility of further functionalization, offers a strategy to fine-tune the frontier molecular orbital (HOMO-LUMO) energy levels and, consequently, the optical and electronic properties. nih.gov The synthesis of pyridine-containing conjugated polymers has been shown to be a viable strategy for creating materials for light-emitting devices, suggesting that polymers incorporating the this compound unit could exhibit interesting electroluminescent properties. st-andrews.ac.uk
Polymers: The incorporation of rigid, heteroaromatic units like this compound into polymer chains can impart desirable properties such as thermal stability, mechanical strength, and specific electronic functionalities. Pyridine-grafted copolymers have been synthesized for applications in fluorescence and as antimicrobial materials. mdpi.com The bifunctional nature of this compound, with its reactive sites, allows for its potential use as a monomer in polymerization reactions. The resulting polymers could find applications as high-performance plastics, specialty coatings, or as components in organic electronic devices. Research on poly(styrene-co-maleic anhydride) (PMA) has shown that commercially available polymers can be chemically modified to incorporate fluorescent chromophores, a strategy that could be adapted for this compound. mdpi.com
Table 1: Potential Materials Science Applications of Pyrido[2,3-d]pyridazine Derivatives
| Application Area | Potential Role of this compound | Rationale based on Related Compounds |
| Optoelectronics | n-type or ambipolar organic semiconductor, Non-linear optical (NLO) material, Emitter in OLEDs | Pyrido[2,3-b]pyrazine derivatives show NLO properties. nih.govrsc.org Pyridine-containing polymers are used in light-emitting devices. st-andrews.ac.uk |
| Polymers | Monomer for high-performance polymers, Fluorescent tag in copolymers | Incorporation of rigid heterocycles enhances thermal and mechanical stability. Pyridine-grafted copolymers exhibit fluorescence. mdpi.com |
Catalyst Ligands in Asymmetric Organic Synthesis
The development of efficient and selective catalysts is a cornerstone of modern organic chemistry. Nitrogen-containing heterocycles are widely used as ligands for transition metals in a vast array of catalytic reactions, including asymmetric synthesis. The this compound molecule possesses multiple nitrogen atoms with lone pairs of electrons that could coordinate to a metal center.
The arrangement of nitrogen atoms in the pyrido[2,3-d]pyridazine core could allow for bidentate chelation, a common feature of effective catalyst ligands that enhances the stability and catalytic activity of the metal complex. The potential for the pyridazine (B1198779) moiety to form bidentate compounds and coordination polymers has been noted. researchgate.net By introducing chiral substituents onto the this compound scaffold, it may be possible to create a chiral ligand environment around a metal center. Such chiral catalysts are highly sought after for enantioselective transformations, which are crucial in the synthesis of pharmaceuticals and other fine chemicals. While the direct application of this specific compound as a catalyst ligand is yet to be explored, the fundamental structural features suggest that it is a promising candidate for future research in catalysis.
Probes for Analytical Chemistry
The ability to detect and quantify specific analytes is of paramount importance in environmental monitoring, clinical diagnostics, and quality control. Fluorescent and electrochemical probes are powerful tools for these purposes. The pyrido[2,3-d]pyridazine scaffold is an attractive platform for the design of such probes.
Fluorescent Sensors: The extended π-system of the this compound core suggests that it may exhibit intrinsic fluorescence. More importantly, this fluorescence could be modulated upon binding to a target analyte. For example, pyridine (B92270) derivatives have been successfully developed as fluorescent sensors for the detection of metal cations. mdpi.com The nitrogen atoms and the carbonyl group of this compound could act as binding sites for metal ions. The binding event would likely alter the electronic structure of the molecule, leading to a change in its fluorescence intensity or wavelength, thus providing a signaling mechanism.
Electrochemical Sensors: The electrochemical properties of the pyrido[2,3-d]pyridazine system could be harnessed for the development of electrochemical sensors. Related pyrido[2,3-b]pyrazine derivatives have been utilized in the electrochemical sensing of DNA. nih.govrsc.org This suggests that this compound, when appropriately functionalized and immobilized on an electrode surface, could be used to detect specific biomolecules or other analytes through changes in its electrochemical response.
Integration with Advanced Technologies in Chemical Research
The synergy between experimental chemistry and advanced computational technologies is revolutionizing the way chemical research is conducted. For a molecule like this compound, these technologies can significantly accelerate the exploration of its properties and applications.
Artificial Intelligence and Machine Learning in Compound Design and Synthesis Prediction
Artificial intelligence (AI) and machine learning (ML) are becoming indispensable tools in modern drug discovery and materials science. nih.govresearchgate.net For this compound, these technologies can be applied in several ways:
De Novo Design: Generative AI models, akin to a "ChatGPT for molecules," can be trained on large databases of chemical structures and their properties. neurosciencenews.com These models can then generate novel derivatives of this compound with optimized properties for a specific application, such as a desired emission wavelength for an OLED or enhanced binding affinity for a particular metal ion. technologynetworks.com
Synthesis Prediction: AI-powered retrosynthesis tools can predict viable synthetic routes for novel, computationally designed derivatives of this compound. This can save significant time and resources in the laboratory by identifying the most promising synthetic pathways and avoiding potential dead ends. nih.gov
Property Prediction: Machine learning models can be trained to predict various properties of this compound derivatives, such as their solubility, stability, and electronic properties, even before they are synthesized. This allows for the rapid screening of large virtual libraries of compounds to identify the most promising candidates for experimental investigation.
Chemoinformatics and Data Mining for Comprehensive Structure-Activity/Property Relationship Analysis
Chemoinformatics provides the methods to analyze and rationalize the vast amounts of data generated in chemical research. For this compound, chemoinformatics can be instrumental in establishing comprehensive structure-activity relationships (SAR) and structure-property relationships (SPR).
By systematically modifying the structure of this compound (e.g., by introducing different substituents at various positions) and calculating or experimentally measuring the resulting properties, a rich dataset can be generated. Chemoinformatics tools can then be used to:
Identify Key Structural Features: Data mining algorithms can identify the specific structural motifs that are most influential in determining a particular property. For example, it could be determined which substituents on the pyrido[2,3-d]pyridazine ring lead to the largest bathochromic shift in the absorption spectrum or the highest quantum yield of fluorescence.
Develop Predictive Models: Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) models can be built to mathematically describe the relationship between the chemical structure and the observed property. These models can then be used to predict the properties of yet-to-be-synthesized derivatives, thereby guiding the design of new compounds with improved performance.
Visualize Chemical Space: Chemoinformatics tools can be used to visualize the chemical space occupied by the designed derivatives, helping researchers to understand the diversity of the compound library and to identify areas for further exploration.
The application of these advanced computational approaches will undoubtedly unlock the full potential of the this compound scaffold, paving the way for its use in a new generation of advanced materials and technologies.
Remaining Research Challenges and Knowledge Gaps for this compound
While this compound is recognized as a valuable core structure for designing novel therapeutic agents, particularly for inflammatory and neurological conditions, several research challenges and knowledge gaps remain. biosynth.com Addressing these is crucial for unlocking its full potential.
A persistent challenge in heterocyclic chemistry is the need for more efficient and environmentally sustainable synthetic methods. numberanalytics.com Traditional multi-step syntheses often suffer from low yields and the use of harsh reagents. numberanalytics.com For the broader class of pyridopyridazines, synthesis often involves the cyclization of substituted pyridines or pyridazines. mdpi.comresearchgate.net However, specific, high-yield routes for this compound are not extensively detailed in publicly available research, representing a significant knowledge gap.
Future research must focus on developing novel synthetic pathways that are both efficient and sustainable. Key areas of exploration include:
Multi-Component Reactions (MCRs): These reactions, where multiple reactants combine in a single step to form a complex product, offer a streamlined approach to synthesis, enhancing efficiency and reducing waste. The application of MCRs for pyridazine synthesis has shown promise and could be adapted for the target compound. researchgate.net
Green Chemistry Principles: The adoption of green chemistry, emphasizing waste reduction and the use of environmentally benign solvents and catalysts, is crucial. This includes exploring biocatalysis and enzymatic synthesis to produce heterocyclic compounds under milder conditions. numberanalytics.com
Catalysis: The use of advanced metal-catalyzed cross-coupling reactions and organocatalysis continues to revolutionize heterocyclic synthesis, allowing for the rapid construction of complex molecular architectures. msesupplies.commdpi.com Developing specific catalysts for the pyridopyridazinone core is a vital research direction.
The primary mode of action for this compound is thought to involve interactions with specific biochemical pathways, likely through the modulation of enzyme activity or receptor binding. biosynth.com However, a precise, atomic-level understanding of these interactions is currently lacking. This gap hinders rational drug design and the optimization of the compound's activity.
To address this, researchers must employ a combination of experimental and computational techniques:
Structural Biology: X-ray crystallography and cryo-electron microscopy can provide high-resolution three-dimensional structures of the compound bound to its biological target, revealing the specific atomic interactions that drive its effect.
Computational Chemistry: Techniques like Density Functional Theory (DFT), molecular docking, and the analysis of molecular electrostatic potential (MEPS) are powerful tools for predicting and explaining the chemical reactivity and binding mechanisms of molecules. mdpi.comresearchgate.net Such studies, which have been applied to related pyridazine derivatives, can elucidate binding affinities and guide the design of more potent and selective analogs. mdpi.comresearchgate.net
Current research on this compound is primarily centered on its potential for treating inflammatory and neurological disorders. biosynth.com While promising, the structural versatility of the pyridopyridazine (B8481360) scaffold suggests it may interact with a much broader range of biological targets. Research on analogous structures has revealed activity against a diverse array of targets, indicating significant untapped potential.
Examples of targets hit by related pyridopyridazine and pyridopyrimidine compounds include:
Protein Kinases: This family of enzymes is a major focus in drug discovery. Related compounds have shown inhibitory activity against p38 kinase (implicated in inflammation), DYRK1A (cancer), PIM-1 kinase (cancer), and Salt-Inducible Kinases (SIKs) (cancer, metabolic disorders). researchgate.netresearchgate.netnih.govnih.gov
Cyclooxygenase (COX) Enzymes: Some pyridopyridazinone derivatives have been investigated as COX-1/COX-2 inhibitors for their anti-inflammatory effects. rsc.orgsarpublication.com
Hedgehog Signaling Pathway: Antagonism of the smoothened (SMO) receptor in this pathway has been demonstrated by certain pyridopyridazine derivatives, relevant for treating specific types of cancer. researchgate.net
A key future direction is the systematic screening of this compound and its derivatives against a wide panel of biological targets to uncover novel therapeutic applications.
A fundamental challenge in drug development is creating compounds that act specifically on their intended target while avoiding off-target effects, which can lead to unwanted side effects and toxicity. For kinase inhibitors, achieving selectivity can be particularly difficult due to the structural similarities across the human kinome.
Research on the closely related pyrido[2,3-d]pyrimidin-7(8H)-one scaffold highlights this challenge. One study successfully shifted the selectivity of an inhibitor away from p21-activated kinases (PAKs), which are associated with cardiotoxicity, to focus its activity on the Salt-Inducible Kinase (SIK) subfamily. nih.gov This was achieved through a structure-based design approach targeting specific amino acid residues in the kinase binding pocket. nih.gov Another study demonstrated how modifying the pyrido[2,3-d]pyridazine scaffold could convert a highly selective COX-2 inhibitor into a dual COX-1/COX-2 inhibitor. rsc.org These examples underscore the critical need for detailed structural information and computational modeling to rationally engineer selectivity into the this compound scaffold.
Future Directions and Interdisciplinary Research Opportunities in Heterocyclic Chemistry
The future of heterocyclic chemistry, including the development of compounds like this compound, is increasingly interdisciplinary. openaccessjournals.commsesupplies.com Progress will be driven by the convergence of synthetic chemistry, computational science, biology, and materials science.
Key future directions include:
Artificial Intelligence in Synthesis: The use of AI and machine learning to predict reaction outcomes and design novel, efficient synthetic routes is set to accelerate the discovery of new heterocyclic compounds. numberanalytics.com
New Applications in Technology: Beyond medicine, heterocyclic compounds are being explored for their potential in advanced materials, such as conducting polymers, organic semiconductors, and functional dyes. openaccessjournals.comnumberanalytics.com There are opportunities to investigate the pyridopyridazinone core for applications in materials science and nanotechnology. numberanalytics.com
Collaborative Research: Advancing the field will require close collaboration between synthetic chemists who build the molecules, computational chemists who model their behavior, and biologists and pharmacologists who test their function. nih.gov This integrated approach is essential for tackling complex challenges like target identification, selectivity, and understanding mechanisms of action.
Q & A
Q. What are the established synthetic routes for 8-methylpyrido[2,3-d]pyridazin-5(6H)-one, and how can reaction conditions be optimized?
The compound can be synthesized via rearrangement of 6-methyl-8-nitro-1,6-naphthyridin-5(6H)-one using hydrazine hydrate under neat conditions (135°C, 4 hours, 94% yield). This method avoids multi-step procedures and highlights the importance of temperature control and reagent stoichiometry . Alternatively, bromination of 8-(bromomethyl)pyrido[2,3-d]pyridazin-5(6H)-one in acetic acid with CH₃COOK and Br₂ at 80°C yields halogenated derivatives, emphasizing the role of solvent choice and halogen source in regioselectivity .
Q. How can researchers confirm the structural identity of this compound and its derivatives?
Structural elucidation relies on spectroscopic techniques:
- Proton NMR : Coupling constants (e.g., J = 5.5 Hz for thiophene protons) distinguish regioisomers and confirm heterocyclic fusion patterns .
- Mass spectrometry : Molecular ion peaks (e.g., MW 161.1607) validate purity and fragmentation patterns .
- X-ray crystallography : Resolves complex fused-ring systems, particularly for derivatives with substituents like cyclopentyl or trifluoromethyl groups .
Q. What analytical methods are recommended for detecting this compound in environmental samples?
The Environmental Protection Agency (EPA) mandates residue analysis using LC-MS/MS for metabolites of diflufenzopyr, which convert to this compound. Key steps include:
- Sample preparation : Solid-phase extraction (SPE) to isolate metabolites from plant matrices.
- Quantitation : Calibration with reference standards (e.g., DRE-C15142700) to ensure accuracy at trace levels (LOQ < 0.01 ppm) .
Advanced Research Questions
Q. How can structural modifications of this compound enhance selectivity in kinase inhibition?
Substitution at the 2-position with sulfonamide groups (e.g., 2,4-difluorophenylsulfonyl) and addition of indoleamino moieties improve selectivity for Polo-like kinase 2 (PLK2) over PLK1. Molecular docking studies reveal these groups occupy hydrophobic pockets in the ATP-binding site, reducing off-target effects . Example : 7ao (a derivative) shows IC₅₀ = 9 nM for PLK2, with >100-fold selectivity against PLK1. Key modifications include 8-methyl retention and sulfonyl group positioning .
Q. What in vivo models validate the pharmacological efficacy of this compound derivatives?
In triple-negative breast cancer (MDA-MB-231) xenografts, intraperitoneal administration of 7ao (75 mg/kg every other day for 20 days) reduces tumor volume by 86.5%. Metrics include:
- Tumor regression : Caliper measurements and bioluminescence imaging.
- Toxicity : Body weight monitoring and histopathological analysis of vital organs .
Q. How do environmental degradation pathways affect the stability of this compound in agricultural settings?
As a metabolite of the herbicide diflufenzopyr, its environmental persistence depends on soil pH and microbial activity. Aerobic soil metabolism studies show a half-life (t₁/₂) of 14–28 days under neutral conditions. Analytical workflows involve:
- Extraction : QuEChERS method for soil/plant samples.
- Degradation tracking : Radiolabeled (¹⁴C) studies to map metabolic pathways .
Q. What strategies mitigate contradictions in bioactivity data between in vitro and in vivo studies for this compound?
Discrepancies often arise from poor pharmacokinetic properties. Solutions include:
- Prodrug design : Esterification of polar groups to enhance bioavailability.
- Microsomal stability assays : Liver microsome incubation to predict metabolic clearance.
- Plasma protein binding (PPB) assays : Adjust dosing regimens if PPB >90% .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
